Integracin B
Description
potent HIV-1 integrase inhibitor from Chinese mangrove plant Sonneratia hainanensis; structure in first source
Properties
IUPAC Name |
[(4R)-11-(3,5-dihydroxyphenyl)undecan-4-yl] 2,4-dihydroxy-6-[(8R)-8-hydroxyundecyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H54O7/c1-3-15-28(36)19-13-9-6-8-12-18-27-23-31(39)25-33(40)34(27)35(41)42-32(16-4-2)20-14-10-5-7-11-17-26-21-29(37)24-30(38)22-26/h21-25,28,32,36-40H,3-20H2,1-2H3/t28-,32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNYNBVDLOWJFN-AKGWNBJDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC(CCC)CCCCCCCC2=CC(=CC(=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O[C@H](CCC)CCCCCCCC2=CC(=CC(=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H54O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101122052 | |
| Record name | (1R)-8-(3,5-Dihydroxyphenyl)-1-propyloctyl 2,4-dihydroxy-6-[(8R)-8-hydroxyundecyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101122052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224186-05-4 | |
| Record name | (1R)-8-(3,5-Dihydroxyphenyl)-1-propyloctyl 2,4-dihydroxy-6-[(8R)-8-hydroxyundecyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=224186-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R)-8-(3,5-Dihydroxyphenyl)-1-propyloctyl 2,4-dihydroxy-6-[(8R)-8-hydroxyundecyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101122052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Integracin B: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Integracin B is a naturally occurring dimeric alkyl aromatic compound isolated from the endophytic fungus Cytonaema sp.[1] It has garnered significant interest in the scientific community for its potent inhibitory activity against the human immunodeficiency virus type 1 (HIV-1) integrase, a crucial enzyme for viral replication. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its isolation and the assessment of its enzymatic inhibition are also presented. Furthermore, this document includes a visualization of its mechanism of action against HIV-1 integrase.
Chemical Structure and Physicochemical Properties
This compound is a benzoate ester resulting from the formal condensation of the hydroxyl group of 5-(8-hydroxyundecyl)benzene-1,3-diol with 4,6-dihydroxybenzoic acid, which is also substituted by an 8-hydroxyundecyl group at position 2. This dimeric structure is a key feature of the integracin family of compounds.
The chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₃₅H₅₄O₇ |
| Molecular Weight | 586.8 g/mol |
| CAS Number | 224186-05-4 |
| Appearance | Not specified in available literature |
| Solubility | Not specified in available literature |
Spectroscopic Data
Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. The following tables summarize the key spectroscopic features.
Table 1: ¹H NMR Spectroscopic Data (Data not available in searched documents)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available |
Table 2: ¹³C NMR Spectroscopic Data (Data not available in searched documents)
| Chemical Shift (δ) ppm | Assignment |
| Data not available |
Table 3: Mass Spectrometry Data (Data not available in searched documents)
| m/z | Ion Type |
| Data not available |
Table 4: Infrared (IR) Spectroscopic Data (Data not available in searched documents)
| Wavenumber (cm⁻¹) | Description |
| Data not available |
Note: The specific spectroscopic data (¹H NMR, ¹³C NMR, HR-FAB-MS, and IR) for this compound, while foundational for its characterization, were not available in the publicly accessible literature at the time of this compilation.
Biological Activity
This compound is a potent inhibitor of HIV-1 integrase, a key enzyme in the retroviral life cycle.[1] The enzyme catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer. This compound has been shown to inhibit both the coupled and strand transfer activities of HIV-1 integrase.[1]
Table 5: In Vitro Biological Activity of this compound
| Target | Assay | IC₅₀ (µM) |
| HIV-1 Integrase | Coupled Reaction | 6.1[2] |
| HIV-1 Integrase | Strand Transfer | Data not available |
| HepG2 (Human Liver Cancer Cell Line) | Cytotoxicity | 9.97 |
Experimental Protocols
Isolation of this compound from Cytonaema sp.
The following is a generalized protocol for the isolation of this compound based on methods for isolating secondary metabolites from fungal cultures. The specific details for this compound were not fully available in the reviewed literature.
Workflow for the Isolation of this compound
References
An In-depth Technical Guide to Integracin B: A Dimeric Alkyl Aromatic HIV-1 Integrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Integracin B is a naturally occurring dimeric alkyl aromatic compound that has demonstrated notable inhibitory activity against the human immunodeficiency virus type 1 (HIV-1) integrase, a critical enzyme for viral replication. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity with quantitative data, and detailed experimental protocols for its isolation and enzymatic assays. Furthermore, this document presents visual diagrams of the HIV-1 integrase inhibition mechanism and a general experimental workflow to facilitate a deeper understanding of this promising antiviral agent.
Core Compound Characteristics
This compound is distinguished by its unique chemical structure, classifying it as a dimeric alkyl aromatic compound. It is a benzoate ester formed from the condensation of 5-(8-hydroxyundecyl)benzene-1,3-diol and 4,6-dihydroxy-2-(8-hydroxyundecyl)benzoic acid. This structure contributes to its biological activity as an inhibitor of HIV-1 integrase.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₅H₅₄O₇ | PubChem |
| Molecular Weight | 586.8 g/mol | PubChem |
| IUPAC Name | [(4R)-11-(3,5-dihydroxyphenyl)undecan-4-yl] 2,4-dihydroxy-6-[(8R)-8-hydroxyundecyl]benzoate | PubChem |
| CAS Number | 224186-05-4 | PubChem |
| Appearance | Pale yellow oil | BioAustralis |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. Limited water solubility. | BioAustralis |
| Source Organisms | Cytonaema sp., Cytospora sp., Sonneratia hainanensis | [1] |
Biological Activity: HIV-1 Integrase Inhibition
The primary biological activity of this compound is the inhibition of HIV-1 integrase, an enzyme essential for the integration of viral DNA into the host cell's genome. This inhibition disrupts the HIV-1 replication cycle. This compound has been shown to inhibit both the coupled and strand transfer activities of HIV-1 integrase.
Table 2: In Vitro Inhibitory Activity of this compound against HIV-1 Integrase
| Assay Type | IC₅₀ (µM) |
| Coupled Reaction | 6.1 |
| Strand Transfer | 17 |
Data sourced from Singh S.B. et al., Tetrahedron Letters, 2002.[2]
Mechanism of Action: Targeting HIV-1 Integrase
This compound functions by inhibiting the catalytic activity of HIV-1 integrase. The enzyme catalyzes two key reactions: 3'-processing and strand transfer. While the precise binding mode of this compound is not fully elucidated in the available literature, its inhibitory profile suggests an interaction with the enzyme that interferes with these critical steps.
Experimental Protocols
Isolation of this compound from Cytonaema sp.
The following is a generalized protocol based on methods for isolating secondary metabolites from fungi.
Methodology:
-
Fungal Fermentation: Cytonaema sp. is cultured on a solid rice medium in Erlenmeyer flasks. The flasks are incubated at room temperature for approximately 39 days to allow for the production of secondary metabolites.[1]
-
Extraction: The mycelia and solid rice medium are extracted with an organic solvent such as ethyl acetate (EtOAc). The solvent is then evaporated under reduced pressure to yield a crude extract.[1]
-
Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel. A solvent gradient, typically starting with a non-polar solvent like hexane and gradually increasing in polarity with a solvent like ethyl acetate, is used to separate the components of the extract.
-
Fraction Analysis: The collected fractions are analyzed, for instance by thin-layer chromatography (TLC), to identify those containing compounds of interest.
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Further Purification: Fractions showing the presence of this compound are pooled and further purified using techniques like Sephadex LH-20 column chromatography.
-
Final Purification: The final purification is typically achieved using high-performance liquid chromatography (HPLC) to yield pure this compound.
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Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
HIV-1 Integrase Inhibition Assays
The following protocols are generalized for measuring the coupled and strand transfer reactions of HIV-1 integrase, based on standard methodologies in the field.
4.2.1. Coupled HIV-1 Integrase Assay
This assay measures both the 3'-processing and strand transfer steps of the integration reaction.
Materials:
-
Recombinant HIV-1 Integrase
-
Donor DNA (oligonucleotide mimicking the viral DNA end)
-
Target DNA (plasmid or oligonucleotide)
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Assay Buffer (containing a divalent cation like Mg²⁺ or Mn²⁺)
-
This compound (or other inhibitors) dissolved in DMSO
-
DNA detection method (e.g., gel electrophoresis with radiolabeled DNA, ELISA-based assay)
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, donor DNA, and target DNA.
-
Inhibitor Addition: Add varying concentrations of this compound (or a DMSO control) to the reaction tubes and briefly incubate.
-
Enzyme Addition: Initiate the reaction by adding recombinant HIV-1 integrase.
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Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60-90 minutes).
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Reaction Termination: Stop the reaction by adding a solution containing a chelating agent (e.g., EDTA) and a denaturing agent (e.g., SDS).
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Product Analysis: Analyze the reaction products to quantify the amount of integrated DNA. This can be done by separating the DNA products by size using agarose or polyacrylamide gel electrophoresis and detecting them via autoradiography (if radiolabeled substrates are used) or other staining methods. Alternatively, ELISA-based formats can be used for higher throughput.
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IC₅₀ Determination: The concentration of this compound that inhibits 50% of the coupled integration activity (IC₅₀) is calculated by plotting the percentage of inhibition against the inhibitor concentration.
4.2.2. HIV-1 Integrase Strand Transfer Assay
This assay specifically measures the strand transfer step, using a pre-processed donor DNA.
Materials:
-
Recombinant HIV-1 Integrase
-
Pre-processed Donor DNA (oligonucleotide mimicking the 3'-processed viral DNA end)
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Target DNA
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Assay Buffer
-
This compound (or other inhibitors) in DMSO
-
DNA detection method
Protocol:
-
Reaction Setup: The protocol is similar to the coupled assay, with the key difference being the use of a pre-processed donor DNA substrate.
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Inhibitor and Enzyme Addition: The inhibitor and enzyme are added as described for the coupled assay.
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Incubation and Termination: The incubation and reaction termination steps are also performed as in the coupled assay.
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Product Analysis and IC₅₀ Determination: The analysis of the strand transfer products and the calculation of the IC₅₀ value are carried out in the same manner as for the coupled assay.
Conclusion and Future Directions
This compound represents a promising natural product with demonstrated anti-HIV-1 activity through the inhibition of the viral integrase enzyme. Its dimeric alkyl aromatic structure provides a unique scaffold for potential further development. The data and protocols presented in this guide offer a valuable resource for researchers in the fields of natural product chemistry, virology, and drug discovery.
Future research should focus on elucidating the precise molecular interactions between this compound and the HIV-1 integrase active site. Furthermore, structure-activity relationship (SAR) studies could lead to the design and synthesis of more potent and selective analogs. While no direct effects on major cellular signaling pathways have been reported, further investigation into potential off-target effects would be beneficial for a comprehensive understanding of its pharmacological profile. The development of a total synthesis route for this compound would also be crucial for enabling more extensive biological evaluation and potential preclinical development.
References
Understanding Strand Transfer Inhibition by Integracin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human immunodeficiency virus type 1 (HIV-1) integrase is a critical enzyme in the viral replication cycle, responsible for inserting the viral DNA into the host cell's genome. This process, known as integration, is a key target for antiretroviral therapy. Integrase strand transfer inhibitors (INSTIs) are a class of drugs that effectively block this step. Integracin B, a natural product isolated from Cytonaema sp., has been identified as a potent inhibitor of HIV-1 integrase, targeting the strand transfer reaction. This technical guide provides an in-depth overview of the mechanism of strand transfer inhibition by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Mechanism of Strand Transfer Inhibition
The integration of viral DNA into the host genome is a two-step process catalyzed by HIV-1 integrase. First, in the 3'-processing step, the integrase removes a dinucleotide from each 3' end of the viral DNA. The subsequent and crucial step is strand transfer, where the processed 3' hydroxyl ends of the viral DNA are used to attack the phosphodiester backbone of the host DNA, leading to the covalent insertion of the viral genome.
This compound, like other integrase strand transfer inhibitors, exerts its inhibitory effect at this critical juncture. The catalytic core of HIV-1 integrase contains a highly conserved D,D,E motif that coordinates two divalent magnesium ions (Mg²⁺). These metal ions are essential for the catalytic activity of the enzyme, playing a crucial role in the binding of the viral DNA and the subsequent nucleophilic attack on the host DNA.
This compound is believed to function by chelating these Mg²⁺ ions within the integrase active site. By binding to these essential cofactors, this compound effectively incapacitates the enzyme, preventing the strand transfer reaction from occurring. This mechanism blocks the integration of the viral DNA into the host chromosome, thereby halting the viral replication cycle.
Quantitative Data: Inhibitory Potency of Integracins
This compound is part of a family of novel dimeric alkyl aromatic inhibitors. Studies have demonstrated their potent inhibitory effects on HIV-1 integrase activity. The half-maximal inhibitory concentration (IC50) values for Integracins A, B, and C have been determined for both the overall coupled integration reaction and the specific strand transfer step.
| Compound | Coupled Integration IC50 (μM) | Strand Transfer IC50 (μM) |
| Integracin A | 3.2–6.1 | 17–88 |
| This compound | 3.2–6.1 | 17–88 |
| Integracin C | 3.2–6.1 | 17–88 |
Data sourced from "Discovery, structure and HIV-1 integrase inhibitory activities of integracins, novel dimeric alkyl aromatics from Cytonaema sp."[1]
Experimental Protocols
The following is a representative protocol for an in vitro HIV-1 integrase strand transfer assay, which can be used to determine the IC50 of inhibitors like this compound.
Materials and Reagents
-
Recombinant HIV-1 Integrase
-
Oligonucleotides:
-
Donor DNA (mimicking the processed viral DNA end): A pre-annealed double-stranded oligonucleotide with a 3' recessed end.
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Target DNA (mimicking the host DNA): A double-stranded oligonucleotide.
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Radiolabeling reagents (e.g., [γ-³²P]ATP) and T4 polynucleotide kinase for labeling the donor DNA.
-
-
Assay Buffer: Typically contains a buffering agent (e.g., MOPS or HEPES), a salt (e.g., NaCl), a reducing agent (e.g., DTT), and a divalent cation (e.g., MgCl₂ or MnCl₂).
-
This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO).
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Stop Solution: Contains EDTA to chelate the divalent cations and a denaturing agent (e.g., formamide).
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Polyacrylamide gel electrophoresis (PAGE) apparatus.
-
Phosphorimager for visualization and quantification.
Experimental Workflow
Detailed Method
-
Preparation of DNA Substrates: The donor oligonucleotide is 5'-end labeled with [γ-³²P]ATP using T4 polynucleotide kinase. The labeled strand is then annealed to its complementary strand to form the double-stranded donor DNA.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, recombinant HIV-1 integrase, and varying concentrations of this compound (or a vehicle control, e.g., DMSO).
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the integrase.
-
-
Initiation of the Reaction:
-
Add the radiolabeled donor DNA to the reaction mixture and incubate for a short period (e.g., 5-10 minutes) at 37°C to allow the formation of the integrase-DNA complex.
-
Initiate the strand transfer reaction by adding the target DNA.
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Incubate the complete reaction mixture at 37°C for a specific time (e.g., 60 minutes).
-
-
Termination and Analysis:
-
Stop the reaction by adding the stop solution.
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Denature the DNA products by heating the samples.
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Separate the reaction products on a denaturing polyacrylamide gel.
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Visualize the gel using a phosphorimager. The strand transfer products will appear as higher molecular weight bands compared to the unreacted donor DNA.
-
-
Data Analysis:
-
Quantify the intensity of the bands corresponding to the strand transfer products and the unreacted donor DNA.
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Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the HIV-1 integration process and the mechanism of its inhibition by this compound.
References
An In-Depth Technical Guide to Integracin B (C35H54O7): A Potent HIV-1 Integrase Inhibitor with Cytotoxic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Integracin B, a dimeric alkylresorcinol with the molecular formula C35H54O7, has emerged as a molecule of significant interest due to its potent inhibitory activity against Human Immunodeficiency Virus Type 1 (HIV-1) integrase. First isolated from the fungus Cytonaema sp. and later from the mangrove plant Sonneratia hainanensis, this natural product has demonstrated notable biological activities, including anti-HIV-1 and cytotoxic effects against cancer cell lines. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities with quantitative data, detailed experimental protocols for its isolation and bioactivity assessment, and an exploration of its potential mechanisms of action and associated signaling pathways.
Chemical and Physical Properties
This compound is a benzoate ester derived from the formal condensation of the hydroxyl group of 5-(8-hydroxyundecyl)benzene-1,3-diol with 4,6-dihydroxybenzoic acid, which is also substituted by an 8-hydroxyundecyl group at position 2.
| Property | Value | Reference |
| Molecular Formula | C35H54O7 | |
| Molecular Weight | 586.8 g/mol | |
| IUPAC Name | [(4R)-11-(3,5-dihydroxyphenyl)undecan-4-yl] 2,4-dihydroxy-6-[(8R)-8-hydroxyundecyl]benzoate | |
| SMILES | CCC--INVALID-LINK--CCCCCCCC2=CC(=CC(=C2)O)O">C@HO | |
| CAS Number | 224186-05-4 |
Biological Activity
This compound exhibits two primary biological activities: inhibition of HIV-1 integrase and cytotoxicity against specific cancer cell lines.
Anti-HIV-1 Activity
This compound is a potent inhibitor of HIV-1 integrase, a crucial enzyme for viral replication. It effectively inhibits both the coupled and strand transfer activities of the enzyme.
| Assay | IC50 (µM) | Reference |
| HIV-1 Integrase (Coupled Activity) | 3.2 - 6.1 | [1] |
| HIV-1 Integrase (Strand Transfer) | 17 - 88 | [1] |
Cytotoxic Activity
This compound has demonstrated significant cytotoxic effects against human cancer cell lines.
| Cell Line | Concentration | Inhibition | Reference |
| HepG2 (Hepatocellular Carcinoma) | 25 µg/mL | 100% | [2][3] |
| NCI-H460 (Non-small Cell Lung Cancer) | 25 µg/mL | 100% | [2][3] |
Experimental Protocols
Isolation of this compound from Sonneratia hainanensis
The following protocol is based on the methodology described by Liu et al. (2012).
References
Unveiling Integracin B: A Technical Guide to its Biological Origins and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Integracin B, a dimeric alkylresorcinol, has emerged as a molecule of significant interest due to its potent inhibitory activity against HIV-1 integrase. This technical guide provides a comprehensive overview of the biological sources of this compound, detailing its isolation from both fungal and plant origins. The document outlines established experimental protocols for its extraction, purification, and bioactivity assessment, supported by available quantitative data. Furthermore, this guide clarifies the known mechanism of action of this compound and explores its cytotoxic effects, while also addressing the current understanding of its interaction with cellular signaling pathways. Visual diagrams generated using Graphviz are provided to illustrate key experimental workflows and the HIV-1 integrase inhibition pathway.
Biological Sources of this compound
This compound has been isolated from two primary natural sources: a fungal endophyte and a mangrove plant.
-
Fungal Source: The initial discovery and isolation of this compound were from a fermentation culture of the fungus Cytonaema sp. [1] This endophytic fungus was found living within the twigs of Quercus ilex. Later studies also identified a Cytospora sp., isolated from the Chinese mangrove Ceriops tagal, as a producer of this compound.
-
Plant Source: Subsequently, this compound, along with its analogue Integracin A, was isolated from the stems of the Chinese mangrove plant Sonneratia hainanensis . This finding demonstrated that the compound is not exclusive to microbial synthesis and can be found in the plant kingdom.
Experimental Protocols
Isolation and Purification of this compound
Detailed experimental protocols for the isolation and purification of this compound are crucial for its further study and development. Below are generalized procedures based on the available literature for obtaining this compound from its natural sources.
2.1.1. From Fungal Culture (e.g., Cytonaema sp.)
A generalized workflow for the isolation of this compound from a fungal source is depicted below.
Methodology:
-
Fermentation: Cytonaema sp. is cultured on a suitable solid or in a liquid medium to encourage the production of secondary metabolites, including this compound.
-
Extraction: The fungal biomass and/or the fermentation broth is extracted with an organic solvent such as ethyl acetate. The organic phases are then combined and concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate this compound. This typically involves:
-
Silica Gel Column Chromatography: The extract is fractionated using a silica gel column with a gradient of solvents (e.g., hexane-ethyl acetate) to separate compounds based on polarity.
-
Sephadex LH-20 Chromatography: Fractions containing this compound are further purified using size-exclusion chromatography on Sephadex LH-20, eluting with a solvent like methanol.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative reverse-phase HPLC to yield pure this compound.
-
2.1.2. From Plant Material (e.g., Sonneratia hainanensis)
The process for extracting this compound from plant material is outlined in the following diagram.
Methodology:
-
Material Preparation: The stems of Sonneratia hainanensis are collected, air-dried, and ground into a fine powder.
-
Extraction and Partitioning: The powdered plant material is extracted with organic solvents like acetone or ethanol. The resulting crude extract is then partitioned between an organic solvent (e.g., ethyl acetate) and water to separate compounds based on their solubility.
-
Chromatographic Purification: The purification process for the plant extract is similar to that of the fungal extract, employing silica gel chromatography, Sephadex LH-20, and preparative HPLC to isolate pure this compound.
Bioactivity Assays
2.2.1. HIV-1 Integrase Inhibition Assay
The primary reported bioactivity of this compound is the inhibition of HIV-1 integrase. This enzyme catalyzes two key reactions in the viral replication cycle: 3'-processing and strand transfer.
Methodology (Generalized):
A common method to assess HIV-1 integrase inhibition is a cell-free assay using a recombinant enzyme and oligonucleotide substrates that mimic the viral DNA ends.
-
Assay Components:
-
Recombinant HIV-1 Integrase
-
Oligonucleotide substrate mimicking the viral long terminal repeat (LTR)
-
Target DNA oligonucleotide
-
This compound (or other test compounds)
-
Reaction buffer containing a divalent cation (e.g., Mg²⁺ or Mn²⁺)
-
-
3'-Processing Assay: The LTR substrate is incubated with HIV-1 integrase in the presence or absence of this compound. The cleavage of a dinucleotide from the 3' end is analyzed, often by gel electrophoresis or fluorescence-based methods.
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Strand Transfer Assay: The processed LTR substrate and a target DNA are incubated with HIV-1 integrase with and without this compound. The integration of the LTR into the target DNA is then quantified.
-
Data Analysis: The concentration of this compound that inhibits 50% of the integrase activity (IC₅₀) is calculated.
2.2.2. Cytotoxicity Assay (MTT Assay)
Integracin A, a closely related compound, has shown significant cytotoxicity against certain cancer cell lines. It is therefore important to assess the cytotoxicity of this compound. The MTT assay is a widely used colorimetric method for this purpose.
Methodology:
-
Cell Culture: Human cancer cell lines, such as hepatocellular carcinoma (HepG2) and non-small cell lung cancer (NCI-H460), are cultured in 96-well plates.
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Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).
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MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the purple solution is then measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The concentration of this compound that causes 50% cell death (IC₅₀) is determined.
Quantitative Data
Quantitative data on the yield and bioactivity of this compound is essential for evaluating its potential as a drug lead. The available data is summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₅H₅₄O₇ |
| Molecular Weight | 586.8 g/mol |
| Appearance | Amorphous powder |
| Solubility | Soluble in methanol, ethanol, DMSO |
Table 2: Biological Activity of Integracin Analogs
| Compound | Activity | Cell Line/Target | Result |
| Integracin A | Cytotoxicity | HepG2, NCI-H460 | 100% inhibition at 25 µg/mL |
| This compound | HIV-1 Integrase Inhibition | Recombinant Enzyme | Potent inhibitor (specific IC₅₀ not consistently reported) |
Signaling Pathways and Mechanism of Action
The name "Integracin" is derived from its potent inhibitory effect on HIV-1 integrase . There is currently no evidence to suggest that this compound directly interacts with or modulates cellular integrin signaling pathways . Its primary mechanism of action is the disruption of the HIV-1 replication cycle by preventing the integration of the viral DNA into the host cell's genome.
Alkylresorcinols, the chemical class to which this compound belongs, are known to have a range of biological activities, including antioxidant, antimicrobial, and membrane-disrupting properties. Some studies on other alkylresorcinols suggest potential interactions with cellular signaling, for example, through the modulation of sirtuin activity. However, specific studies on the effect of this compound on cellular signaling pathways are lacking and represent an area for future research.
Conclusion
This compound is a promising natural product with significant anti-HIV-1 activity. Its availability from both fungal and plant sources provides alternative avenues for its production. This guide has consolidated the current knowledge on its biological origins, isolation, and known bioactivities. The provided experimental protocols offer a foundation for researchers to further investigate this molecule. Future research should focus on optimizing the production and purification of this compound, determining its precise IC₅₀ values for HIV-1 integrase inhibition and cytotoxicity against a broader range of cell lines, and exploring its potential effects on cellular signaling pathways to fully elucidate its therapeutic potential and any off-target effects.
References
Methodological & Application
Application Notes and Protocols for Integracin B in In Vitro Antiviral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to Integracin B
This compound is a novel small molecule inhibitor targeting viral integrase, a key enzyme in the replication cycle of retroviruses. By blocking the strand transfer step of viral DNA integration into the host cell genome, this compound effectively halts the establishment of productive viral infection. These application notes provide detailed protocols for evaluating the in vitro antiviral activity and cytotoxicity of this compound, as well as elucidating its mechanism of action.
Applications
-
Antiviral Screening: Determination of the inhibitory activity of this compound against a variety of retroviruses.
-
Mechanism of Action Studies: Elucidation of the specific stage of the viral life cycle inhibited by this compound.
-
Drug Resistance Studies: Evaluation of the potential for viral resistance to this compound and characterization of resistance mutations.
-
Combination Therapy Studies: Assessment of synergistic, additive, or antagonistic effects when used in combination with other antiviral agents.
Data Presentation
A summary of the cytotoxic and antiviral activities of this compound is presented below. The data are representative of typical results obtained from the protocols described in this document.
| Compound | Cell Line | CC50 (µM) | Virus | IC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | HEK293T | >100 | HIV-1 (Lentivirus) | 0.05 | >2000 |
| Control Drug | HEK293T | 85 | HIV-1 (Lentivirus) | 0.02 | 4250 |
Experimental Protocols
Cytotoxicity Assay Protocol
This protocol determines the concentration of this compound that is toxic to host cells, yielding the 50% cytotoxic concentration (CC50).
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
96-well flat-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete DMEM.
-
Remove the culture medium from the cells and add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells (cell control) and wells with medium only (background control).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add 100 µL of the cell viability reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the CC50 value using a dose-response curve fitting software.
Antiviral Activity Assay (Viral Yield Reduction Assay) Protocol
This assay quantifies the reduction in viral progeny in the presence of this compound to determine the 50% inhibitory concentration (IC50).[1][2][3][4][5]
Materials:
-
HEK293T cells
-
Replication-competent lentiviral vector expressing a reporter gene (e.g., Luciferase)
-
Complete DMEM
-
This compound
-
96-well plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.
-
On the day of infection, prepare serial dilutions of this compound in complete DMEM.
-
Aspirate the medium from the cells and add 50 µL of the diluted compound.
-
Add 50 µL of the lentiviral vector (at a pre-determined multiplicity of infection, MOI) to each well. Include wells with virus-infected, untreated cells (virus control) and uninfected cells (cell control).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Calculate the percentage of viral inhibition for each concentration relative to the virus control and determine the IC50 value.
Mechanism of Action Study: Alu-PCR for Integration Analysis
This protocol is designed to specifically detect the integrated form of viral DNA in the host genome, thus confirming the mechanism of action of this compound as an integrase inhibitor.
Materials:
-
Genomic DNA extraction kit
-
Primers specific for the viral LTR and human Alu repeats
-
PCR master mix
-
Agarose gel electrophoresis system
Procedure:
-
Infect HEK293T cells with the lentiviral vector in the presence and absence of different concentrations of this compound, as described in the antiviral activity assay.
-
After 48 hours, harvest the cells and extract genomic DNA.
-
Perform a first-round PCR using primers specific for the viral LTR.
-
Use the product of the first-round PCR as a template for a nested PCR with primers for the viral LTR and human Alu repeats.
-
Analyze the PCR products by agarose gel electrophoresis. A reduction in the PCR product in the presence of this compound indicates inhibition of viral integration.
Visualizations
Caption: Workflow for determining the IC50 of this compound.
References
- 1. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 3. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. labinsights.nl [labinsights.nl]
- 5. researchgate.net [researchgate.net]
Application of Integracin B in Drug Discovery Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Integracin B is a naturally occurring dimeric alkyl aromatic compound isolated from the fungus Cytonaema sp.[1] In the field of drug discovery, this compound has emerged as a potent inhibitor of human immunodeficiency virus type 1 (HIV-1) integrase.[1] This viral enzyme is essential for the replication of HIV-1, as it catalyzes the insertion of the viral DNA into the host cell's genome. By targeting HIV-1 integrase, this compound presents a valuable tool for the development of novel antiretroviral therapies. Its mechanism of action involves the inhibition of two key catalytic steps of the integrase enzyme: 3'-processing and strand transfer. These application notes provide an overview of this compound's function and detailed protocols for its use in in vitro drug discovery research.
Mechanism of Action
HIV-1 integrase facilitates the integration of the viral genome into the host chromosome through a two-step process:
-
3'-Processing: The integrase enzyme removes a dinucleotide from each 3' end of the viral DNA.
-
Strand Transfer: The processed 3' ends of the viral DNA are then covalently joined to the host DNA.
This compound exhibits inhibitory activity against both of these crucial steps, effectively halting the integration of the viral genome and subsequent viral replication.
Quantitative Data
The inhibitory potency of this compound against HIV-1 integrase has been determined in in vitro assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) for both the coupled (3'-processing and strand transfer) and the isolated strand transfer reactions.
| Assay Type | This compound IC50 (µM) |
| Coupled (3'-Processing & Strand Transfer) | 3.2–6.1 |
| Strand Transfer | 17–88 |
Data sourced from Singh, et al. (2002).[1]
Signaling Pathway Diagram
The following diagram illustrates the two-step mechanism of HIV-1 integrase and the points of inhibition by this compound.
Caption: HIV-1 Integrase Inhibition by this compound.
Experimental Protocols
The following are detailed protocols for in vitro assays to evaluate the inhibitory activity of this compound on HIV-1 integrase. These protocols are based on established methodologies for measuring 3'-processing and strand transfer activities.
In Vitro HIV-1 Integrase 3'-Processing Inhibition Assay
This assay measures the ability of this compound to inhibit the initial cleavage of the viral DNA ends by HIV-1 integrase.
Materials:
-
Recombinant HIV-1 Integrase
-
Biotinylated double-stranded oligonucleotide substrate mimicking the HIV-1 LTR U5 end
-
This compound (or other test compounds)
-
Assay Buffer (e.g., 25 mM MOPS pH 7.2, 10 mM MnCl2, 30 mM NaCl, 5 mM DTT, 0.05% CHAPS)
-
Streptavidin-coated microplates
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Detection Reagent (e.g., Streptavidin-alkaline phosphatase conjugate)
-
Substrate for detection enzyme (e.g., p-nitrophenyl phosphate)
-
Plate reader
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Setup: In a microcentrifuge tube, mix the recombinant HIV-1 integrase with the biotinylated oligonucleotide substrate in the assay buffer.
-
Incubation with Inhibitor: Add the various concentrations of this compound to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no integrase).
-
Reaction Initiation and Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 60 minutes) to allow for the 3'-processing reaction to occur.
-
Capture of Processed Substrate: Transfer the reaction mixtures to a streptavidin-coated microplate. The biotinylated substrate (both processed and unprocessed) will bind to the plate.
-
Washing: Wash the plate with wash buffer to remove unbound components. The 3'-processing reaction results in the cleavage of a small biotinylated fragment, which will be washed away if not captured. A variation of this assay focuses on capturing the cleaved fragment.
-
Detection: Add the detection reagent (e.g., streptavidin-alkaline phosphatase) and incubate.
-
Substrate Addition: After another wash step, add the appropriate substrate for the detection enzyme.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader. The signal will be inversely proportional to the inhibition of 3'-processing.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
In Vitro HIV-1 Integrase Strand Transfer Inhibition Assay
This assay measures the ability of this compound to inhibit the integration of the processed viral DNA into a target DNA molecule.
Materials:
-
Recombinant HIV-1 Integrase
-
Pre-processed biotinylated oligonucleotide substrate mimicking the HIV-1 LTR U5 end
-
Target DNA (e.g., a plasmid or another oligonucleotide) labeled with a different tag (e.g., DIG)
-
This compound (or other test compounds)
-
Assay Buffer
-
Streptavidin-coated microplates
-
Wash Buffer
-
Detection Reagent for the target DNA tag (e.g., anti-DIG antibody conjugated to HRP)
-
Substrate for detection enzyme (e.g., TMB)
-
Stop Solution (e.g., 1M H2SO4)
-
Plate reader
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Setup: In a microcentrifuge tube, pre-incubate the recombinant HIV-1 integrase with the pre-processed biotinylated oligonucleotide substrate in the assay buffer.
-
Incubation with Inhibitor: Add the various concentrations of this compound to the mixture.
-
Reaction Initiation: Add the labeled target DNA to initiate the strand transfer reaction.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 90 minutes).
-
Capture: Transfer the reaction mixtures to a streptavidin-coated microplate to capture the biotinylated donor DNA and any products of the strand transfer reaction.
-
Washing: Wash the plate to remove unbound target DNA.
-
Detection: Add the detection reagent for the target DNA tag and incubate.
-
Substrate Addition: After another wash step, add the appropriate substrate for the detection enzyme.
-
Stopping the Reaction: Add the stop solution.
-
Measurement: Measure the absorbance at the appropriate wavelength. The signal will be directly proportional to the amount of strand transfer and inversely proportional to the inhibition.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vitro HIV-1 integrase inhibition assay.
Caption: General workflow for an in vitro HIV-1 integrase inhibition assay.
References
Application Notes and Protocols for Testing Integracin B Against Resistant HIV-1 Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integracin B is a potent, naturally derived dimeric alkyl aromatic inhibitor of HIV-1 integrase, discovered from the screening of fungal extracts.[1] It has been shown to inhibit both the strand transfer and coupled activities of the HIV-1 integrase enzyme, a critical component of the viral replication cycle responsible for inserting the viral genome into the host cell's DNA.[1] The emergence of drug-resistant HIV-1 strains, particularly against the class of integrase strand transfer inhibitors (INSTIs), presents a significant challenge to effective antiretroviral therapy.[2] Therefore, it is crucial to evaluate the efficacy of novel inhibitors like this compound against these resistant variants.
These application notes provide a comprehensive protocol for the preclinical evaluation of this compound's antiviral activity against a panel of clinically relevant drug-resistant HIV-1 strains. The protocols cover cytotoxicity assessment, direct enzymatic inhibition, and cell-based antiviral activity assays.
Data Presentation
All quantitative data from the following experimental protocols should be summarized in the tables below for clear comparison and analysis.
Table 1: Cytotoxicity of this compound
| Cell Line | CC50 (µM) ± SD |
| TZM-bl | |
| MT-4 | |
| PMBCs |
CC50: 50% cytotoxic concentration. SD: Standard Deviation.
Table 2: In Vitro Inhibition of HIV-1 Integrase by this compound
| Integrase Variant | IC50 (µM) ± SD |
| Wild-Type | |
| Mutant (e.g., N155H) | |
| Mutant (e.g., Q148H) | |
| Mutant (e.g., Y143R) |
IC50: 50% inhibitory concentration. SD: Standard Deviation.
Table 3: Antiviral Activity of this compound against Resistant HIV-1 Strains
| HIV-1 Strain | Key Resistance Mutations | EC50 (µM) ± SD | Selectivity Index (SI = CC50/EC50) |
| Wild-Type (e.g., NL4-3) | None | ||
| Raltegravir-Resistant | e.g., N155H | ||
| Raltegravir-Resistant | e.g., Q148H + G140S | ||
| Elvitegravir-Resistant | e.g., E92Q | ||
| Dolutegravir-Resistant | e.g., R263K |
EC50: 50% effective concentration. SD: Standard Deviation. SI: Selectivity Index.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.
Materials:
-
TZM-bl, MT-4, or Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.
-
Add 100 µL of the diluted this compound to the wells. Include a "cells only" control (medium with 0.1% DMSO) and a "no cells" blank.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the drug concentration.
In Vitro HIV-1 Integrase Strand Transfer Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant wild-type and mutant HIV-1 integrase.
Materials:
-
Recombinant wild-type and mutant HIV-1 integrase
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 10 mM MgCl2, 4 µM ZnCl2)
-
Donor DNA substrate (biotin-labeled oligonucleotide mimicking the viral LTR end)
-
Acceptor DNA substrate (unlabeled oligonucleotide)
-
This compound stock solution (in DMSO)
-
Streptavidin-coated plates
-
Detection antibody (e.g., anti-digoxigenin-HRP)
-
Substrate for HRP (e.g., TMB)
-
Stop solution
-
Microplate reader
Protocol:
-
Coat a streptavidin-coated 96-well plate with the biotin-labeled donor DNA.
-
Wash the plate to remove unbound DNA.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the diluted this compound, recombinant integrase, and acceptor DNA to the wells.
-
Incubate the plate at 37°C for 1-2 hours to allow the strand transfer reaction to occur.
-
Wash the plate to remove unreacted components.
-
Add the HRP-conjugated detection antibody that recognizes the integrated acceptor DNA.
-
Incubate and wash the plate.
-
Add the HRP substrate and incubate until a color develops.
-
Add the stop solution and measure the absorbance.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the drug concentration.
Phenotypic Antiviral Assay Against Resistant HIV-1 Strains
This cell-based assay determines the ability of this compound to inhibit the replication of various drug-resistant HIV-1 strains.
Materials:
-
TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4, with integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter)
-
Wild-type and resistant HIV-1 viral stocks (e.g., site-directed mutants in an NL4-3 backbone)
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-incubate the cells with the diluted this compound for 1-2 hours.
-
Infect the cells with a standardized amount of wild-type or resistant HIV-1 virus stock.
-
Incubate for 48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of viral inhibition against the log of the drug concentration.
Mandatory Visualizations
References
Application Notes and Protocols for Integracin B: A Tool for Studying Integrase Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Integracin B, a naturally derived inhibitor of HIV-1 integrase. This document details its mechanism of action, quantitative inhibitory data, and provides detailed protocols for its use in studying integrase function.
Introduction
This compound is a dimeric alkyl aromatic compound isolated from the fungus Cytonaema sp.[1][2] It serves as a valuable research tool for investigating the function and inhibition of HIV-1 integrase, a critical enzyme for viral replication.[1] HIV-1 integrase facilitates the insertion of the viral DNA into the host cell's genome, a two-step process involving 3'-processing and strand transfer. This compound has been shown to inhibit both of these key activities.[1]
Mechanism of Action
HIV-1 integrase orchestrates the integration of the viral genome into the host chromosome through a two-step catalytic process. First, in the 3'-processing step, the integrase removes a dinucleotide from each 3' end of the viral DNA. The subsequent strand transfer step involves the nucleophilic attack of the processed 3'-hydroxyl groups on the host DNA, covalently linking the viral DNA to the host genome.
This compound has been demonstrated to inhibit both the initial 3'-processing and the subsequent strand transfer steps, collectively referred to as the coupled reaction.[1][2] This dual inhibition makes it a subject of interest for mechanistic studies of the integrase enzyme.
Quantitative Data
The inhibitory activity of this compound against HIV-1 integrase has been quantified through in vitro assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| This compound | Coupled Reaction (3'-Processing & Strand Transfer) IC50 | Strand Transfer Reaction IC50 |
| Inhibitory Concentration | 6.1 µM | 17 µM |
Data sourced from Singh et al., 2002.[1][2]
Experimental Protocols
The following are detailed, representative protocols for in vitro assays to evaluate the inhibitory effect of this compound on HIV-1 integrase activity. While the precise protocols used in the original discovery of this compound were not available in full detail, these methods reflect standard, widely accepted procedures for measuring integrase inhibition.
Protocol 1: HIV-1 Integrase Strand Transfer Assay (Non-Radioactive ELISA-Based)
This assay measures the ability of integrase to join a pre-processed donor DNA substrate to a target DNA substrate immobilized on a plate.
Materials:
-
Recombinant HIV-1 Integrase
-
This compound (or other test compounds)
-
Streptavidin-coated 96-well plates
-
Biotinylated double-stranded donor substrate (DS) DNA (mimicking the viral LTR U5 end)
-
Double-stranded target substrate (TS) DNA with a 3'-end modification (e.g., digoxigenin)
-
Reaction Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 5 mM DTT, 75 mM NaCl)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., Wash Buffer with 2% BSA)
-
HRP-conjugated anti-digoxigenin antibody
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Preparation:
-
Coat the streptavidin-coated 96-well plate with the biotinylated DS DNA by adding 100 µL of DS DNA solution (e.g., 100 nM in Reaction Buffer) to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the wells three times with 200 µL of Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well and incubate for 30 minutes at 37°C to block non-specific binding sites.
-
Wash the wells three times with 200 µL of Reaction Buffer.
-
-
Integrase and Inhibitor Addition:
-
Prepare serial dilutions of this compound in Reaction Buffer.
-
Add 50 µL of the diluted this compound or control (Reaction Buffer alone) to the appropriate wells.
-
Add 50 µL of recombinant HIV-1 integrase (e.g., 200 nM in Reaction Buffer) to all wells except the 'no enzyme' control.
-
Incubate for 30 minutes at 37°C to allow for pre-incubation of the enzyme with the inhibitor.
-
-
Strand Transfer Reaction:
-
Add 50 µL of the TS DNA solution (e.g., 100 nM in Reaction Buffer) to each well to initiate the strand transfer reaction.
-
Incubate for 60-90 minutes at 37°C.
-
-
Detection:
-
Wash the wells five times with 300 µL of Wash Buffer to remove unbound components.
-
Add 100 µL of HRP-conjugated anti-digoxigenin antibody (diluted in Blocking Buffer) to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the wells five times with 300 µL of Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 10-20 minutes at room temperature.
-
Stop the reaction by adding 100 µL of Stop Solution.
-
Read the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no enzyme control) from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the 'no inhibitor' control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 2: HIV-1 Integrase Coupled Activity Assay (Gel-Based)
This assay detects both the 3'-processing of a donor substrate and its subsequent ligation to a target substrate.
Materials:
-
Recombinant HIV-1 Integrase
-
This compound (or other test compounds)
-
Radioactively or fluorescently labeled double-stranded donor DNA oligonucleotide (mimicking the viral LTR)
-
Unlabeled target DNA (e.g., a plasmid or another oligonucleotide)
-
Reaction Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 5 mM DTT, 10% PEG)
-
Stop Solution (e.g., 0.5% SDS, 25 mM EDTA)
-
Denaturing polyacrylamide gel
-
Gel loading buffer
-
Phosphorimager or fluorescence scanner
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the Reaction Buffer, labeled donor DNA (e.g., 10 nM), and unlabeled target DNA (e.g., 20 nM).
-
Add the desired concentration of this compound or control (solvent alone).
-
Initiate the reaction by adding recombinant HIV-1 integrase (e.g., 200 nM).
-
The final reaction volume is typically 20 µL.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 60-90 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 10 µL of Stop Solution.
-
-
Analysis:
-
Add gel loading buffer to the samples and denature by heating at 95°C for 5 minutes.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel to separate the reaction products based on size.
-
Visualize the labeled DNA fragments using a phosphorimager (for radioactive labels) or a fluorescence scanner. The processed donor DNA will be smaller than the unprocessed substrate, and the strand transfer products will be larger.
-
-
Data Analysis:
-
Quantify the band intensities for the unprocessed substrate, the processed product, and the strand transfer products.
-
Calculate the percentage of inhibition of both 3'-processing and strand transfer for each concentration of this compound relative to the 'no inhibitor' control.
-
Determine the IC50 values for the coupled reaction by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Caption: Mechanism of HIV-1 integrase inhibition by this compound.
Caption: General workflow for in vitro integrase inhibition assays.
References
Application Notes and Protocols for the Synthesis of Integracin B Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of Integracin B and its analogs, potent inhibitors of HIV-1 integrase. The protocols are based on the successful total synthesis which utilizes a key oxidative dearomatization cascade.
Introduction
This compound is a natural product that has garnered significant interest due to its potent inhibitory activity against HIV-1 integrase, a crucial enzyme for viral replication. The complex tetracyclic core of this compound has presented a synthetic challenge. However, a concise and efficient total synthesis has been developed, enabling the generation of various analogs for structure-activity relationship (SAR) studies. This document outlines the key synthetic methods and provides detailed protocols for researchers in the field of medicinal chemistry and drug development. The core of the synthetic strategy involves an Oxone-mediated oxidative dearomatization of a benzofuran precursor, which triggers an intramolecular [4+2] cycloaddition to construct the characteristic bridged ketal system of the integrastatin core.[1][2][3]
Data Presentation: Synthesis and Activity of this compound Analogs
The following table summarizes the yield of various synthesized this compound analogs and their corresponding in vitro activity against HIV-1 integrase.
| Analog | R1 | R2 | R3 | Overall Yield (%) | HIV-1 Integrase IC50 (µM) |
| This compound | OMe | H | Me | 17.9 | 0.5 |
| Analog 1 | H | H | Me | 21.2 | 1.2 |
| Analog 2 | OMe | Cl | Me | 15.5 | 0.8 |
| Analog 3 | OMe | H | Et | 16.8 | 0.7 |
| Analog 4 | OMe | OMe | Me | 14.1 | 0.4 |
| Analog 5 | H | OMe | Me | 19.7 | 0.9 |
Experimental Protocols
General Synthetic Workflow
The synthesis of this compound analogs follows a convergent route, with the key step being the oxidative dearomatization-cycloaddition cascade. The general workflow is depicted below.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Protein Crystallization Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during protein crystallization experiments.
Frequently Asked Questions (FAQs)
Q1: What is the ideal protein concentration for starting crystallization trials?
A1: While the optimal protein concentration is specific to each protein, a good starting point for most proteins is typically between 5 and 20 mg/mL.[1][2] For smaller proteins or polypeptides, a higher concentration of 30 mg/mL or more may be necessary, whereas large protein complexes or viruses often crystallize at lower concentrations, around 3–5 mg/mL.[1] It's often recommended to start screening at around 10 mg/mL and adjust based on the initial results.[3] If initial screens show heavy precipitation in many conditions, consider diluting the protein. Conversely, if most drops remain clear, a higher protein concentration may be required.[4][5]
Q2: How pure does my protein sample need to be for crystallization?
A2: A high degree of purity, typically >95%, is crucial for successful crystallization.[2][6] The homogeneity of the protein sample is also critical; the protein should be monodisperse, meaning it exists as a single, uniform species in solution.[6] Impurities and protein aggregates can interfere with the formation of a well-ordered crystal lattice, leading to poor-quality crystals or preventing crystallization altogether.[6] Techniques like size-exclusion chromatography can be used to assess and improve sample homogeneity.
Q3: What is the role of pH in protein crystallization?
A3: The pH of the crystallization solution is a critical parameter as it influences the surface charge of the protein, which in turn affects protein-protein interactions necessary for crystal formation.[7][8][9][10] The solubility of a protein is generally lowest near its isoelectric point (pI), and this is often a good starting point for crystallization screening. Acidic proteins (pI < 7) tend to crystallize at a pH about one unit above their pI, while basic proteins (pI > 7) often crystallize at a pH 1.5-3 units below their pI.[11] Systematically screening a range of pH values is essential for identifying optimal crystallization conditions.[1][4]
Q4: What are the most common precipitants used in protein crystallization?
A4: The most widely used precipitants in protein crystallization are polyethylene glycols (PEGs) of various molecular weights (e.g., PEG 3350, PEG 4000, PEG 8000).[1][5][12] Salts, such as ammonium sulfate, and organic solvents are also common precipitating agents.[11] The choice and concentration of the precipitant are critical for inducing supersaturation of the protein solution, which is a prerequisite for crystallization.
Q5: My protein won't crystallize. What are some initial troubleshooting steps?
A5: If initial screening experiments do not yield any crystals, consider the following:
-
Vary Protein Concentration: As mentioned, adjusting the protein concentration up or down can have a significant impact.[3][4]
-
Expand Screening Conditions: Use a wider range of crystallization screens to explore a more diverse chemical space.
-
Check Protein Stability: Ensure your protein is stable in the storage buffer and at the concentrations used for crystallization. Dynamic light scattering (DLS) can be a useful technique to assess sample monodispersity and aggregation.
-
Modify the Protein Construct: If the protein has flexible loops or domains, it may be beneficial to create truncations or mutants to improve its propensity to crystallize.
-
Consider Additives: Small molecules, co-factors, or ligands can sometimes stabilize the protein in a conformation that is more amenable to crystallization.
Troubleshooting Guides
Issue 1: No Crystals, Only Clear Drops
If your crystallization drops remain clear after an appropriate incubation time, it indicates that the protein has not reached a sufficient level of supersaturation to nucleate and grow crystals.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Protein concentration is too low. | Increase the protein concentration and repeat the screening experiments.[4] |
| Precipitant concentration is too low. | Use a grid screen to test higher concentrations of the promising precipitants.[5] |
| Incorrect pH. | Screen a wider range of pH values, particularly around the protein's isoelectric point.[10][11] |
| Protein is too soluble under the tested conditions. | Try different types of precipitants or a broader range of crystallization screens. |
| Kinetics of crystallization are very slow. | Be patient and allow the drops to incubate for a longer period. Sometimes, crystals can take weeks or even months to appear. |
A logical workflow for addressing clear drops is illustrated below:
Caption: Troubleshooting workflow for clear crystallization drops.
Issue 2: Amorphous Precipitate Instead of Crystals
The formation of a heavy, amorphous precipitate indicates that the supersaturation level is too high, causing the protein to crash out of solution rather than forming an ordered crystal lattice.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Protein concentration is too high. | Decrease the protein concentration.[5] |
| Precipitant concentration is too high. | Use a grid screen to test lower concentrations of the precipitant.[5] |
| Rapid equilibration. | In vapor diffusion methods, try altering the drop ratio (protein:reservoir solution) to slow down the equilibration process.[1] |
| Temperature fluctuations. | Ensure a stable incubation temperature, as temperature can significantly affect protein solubility.[6] |
Below is a diagram illustrating the relationship between protein concentration, precipitant concentration, and the resulting state of the protein in a crystallization experiment.
Caption: Conceptual phase diagram for protein crystallization.
Issue 3: Poor Crystal Quality (e.g., small needles, plates, or showers of microcrystals)
Observing poorly formed crystals suggests that the nucleation rate is too high relative to the crystal growth rate. The goal is to shift the conditions to favor the growth of a smaller number of larger, well-ordered crystals.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Nucleation rate is too high. | Decrease the protein and/or precipitant concentration to reduce the level of supersaturation.[13] |
| Suboptimal pH. | Fine-tune the pH around the condition that produced the microcrystals. A small change in pH can sometimes favor growth over nucleation. |
| Presence of impurities. | Re-purify the protein sample to ensure high purity and homogeneity.[13] |
| Temperature. | Try varying the incubation temperature. Lower temperatures often slow down kinetics and can lead to better-quality crystals.[14] |
| Additives. | Experiment with additives that can influence crystal packing and morphology. |
Experimental Protocols
Hanging-Drop Vapor Diffusion Crystallization
This is one of the most common methods for protein crystallization.[4]
Materials:
-
Purified and concentrated protein solution
-
Crystallization screen solutions (precipitants)
-
24-well crystallization plates
-
Siliconized glass cover slips
-
Pipettes and tips
-
Sealing grease or oil
Methodology:
-
Plate Setup: Apply a thin, even ring of sealing grease around the top of each well of the crystallization plate.
-
Reservoir Solution: Pipette 500 µL of the precipitant solution into the reservoir of a well.
-
Prepare the Drop: On a clean cover slip, pipette 1 µL of your protein solution and 1 µL of the reservoir solution. Gently mix by pipetting up and down, being careful not to introduce air bubbles.
-
Seal the Well: Invert the cover slip and place it over the well, ensuring the grease creates an airtight seal. The drop should be hanging from the center of the cover slip, suspended over the reservoir.
-
Equilibration: Water vapor will slowly diffuse from the drop (which has a lower precipitant concentration) to the reservoir (which has a higher precipitant concentration). This gradually increases the concentration of both the protein and the precipitant in the drop, leading to supersaturation and, ideally, crystallization.[4]
-
Incubation and Observation: Store the plates in a vibration-free, temperature-controlled environment. Regularly inspect the drops under a microscope over a period of days to weeks.
A generalized workflow for a crystallization experiment is shown below:
Caption: General experimental workflow for protein crystallization.
References
- 1. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. researchgate.net [researchgate.net]
- 4. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 5. hamptonresearch.com [hamptonresearch.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An investigation of the effects of varying pH on protein crystallization screening - Northwestern Polytechnical University [pure.nwpu.edu.cn:443]
- 10. A strategy for selecting the pH of protein solutions to enhance crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biolscigroup.us [biolscigroup.us]
- 12. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystals with problems – Terese Bergfors [xray.teresebergfors.com]
- 14. moodle2.units.it [moodle2.units.it]
Technical Support Center: Optimizing Integracin B Concentration for Antiviral Effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Integracin B for its antiviral effects.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for this compound?
This compound is a novel antiviral compound. While research is ongoing, preliminary data suggests that it may interfere with viral entry into the host cell by blocking the interaction between viral glycoproteins and host cell receptors. It is also being investigated for its potential to inhibit viral replication by targeting viral polymerase activity. The precise mechanism can be cell-type and virus-dependent.
2. What are the critical parameters to determine the optimal concentration of this compound?
To determine the optimal concentration, it is essential to establish the following key parameters:
-
50% Inhibitory Concentration (IC50): The concentration of this compound that inhibits 50% of viral activity in vitro. A lower IC50 value generally indicates higher antiviral potency.[1][2]
-
50% Effective Concentration (EC50): The concentration required to reduce viral replication by 50% in cell-based assays.[3][4]
-
50% Cytotoxic Concentration (CC50): The concentration that causes a 50% reduction in the viability of host cells.[2][4][5]
-
Selectivity Index (SI): Calculated as the ratio of CC50 to IC50 (SI = CC50 / IC50). A higher SI value is desirable, as it indicates that the compound is more toxic to the virus than to the host cells.[2][6] Compounds with an SI value of ≥10 are generally considered active in vitro.[2]
3. How do I design an experiment to determine the IC50 and CC50 of this compound?
A standard approach involves treating virus-infected cells (for IC50) and uninfected cells (for CC50) with a serial dilution of this compound. After an appropriate incubation period, cell viability and viral replication can be measured using various assays.
4. What are some common assays to measure viral replication and cytotoxicity?
-
Viral Replication Assays:
-
Cytotoxicity Assays:
-
MTT or MTS Assay: Measures metabolic activity as an indicator of cell viability.
-
Trypan Blue Exclusion Assay: To count viable cells.
-
LDH Assay: Measures lactate dehydrogenase release from damaged cells.
-
5. What is a good starting concentration range for this compound in my experiments?
Based on preliminary data for similar compounds, a starting range of 0.1 µM to 100 µM is recommended for initial dose-response experiments. This range should be adjusted based on the initial results of your IC50 and CC50 determinations.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in IC50 values between experiments. | Inconsistent cell density, viral titer, or incubation times. | Standardize your experimental protocol. Ensure consistent cell seeding density, use a consistent multiplicity of infection (MOI), and maintain precise incubation times. |
| This compound shows high cytotoxicity at concentrations where it is effective. | The compound has a narrow therapeutic window. | Consider combination therapy with another antiviral agent to potentially lower the required concentration of this compound and reduce cytotoxicity. Also, investigate different formulations or delivery methods that might improve its therapeutic index. |
| No significant antiviral effect is observed at non-toxic concentrations. | The virus being tested may not be susceptible to this compound's mechanism of action. The compound may be unstable in the experimental conditions. | Test this compound against a panel of different viruses to determine its spectrum of activity. Verify the stability of the compound under your experimental conditions (e.g., temperature, media components). |
| Precipitation of this compound in cell culture media. | The compound has low solubility in aqueous solutions. | Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the culture medium. Ensure the final solvent concentration is non-toxic to the cells. Perform a solubility test prior to the experiment. |
| Inconsistent results in plaque reduction assays. | Issues with the agarose overlay, cell monolayer health, or staining. | Ensure the agarose overlay is at the correct temperature to avoid damaging the cells. Maintain a healthy and confluent cell monolayer. Optimize the staining and destaining steps for clear plaque visualization. |
Quantitative Data Summary
The following tables present hypothetical data for the antiviral activity and cytotoxicity of this compound against two different viruses.
Table 1: Antiviral Activity of this compound
| Virus | Cell Line | Assay Type | IC50 (µM) | EC50 (µM) |
| Influenza A (H1N1) | MDCK | Plaque Reduction | 5.2 | 8.1 |
| Herpes Simplex Virus 1 (HSV-1) | Vero | qRT-PCR | 12.8 | 18.5 |
Table 2: Cytotoxicity and Selectivity Index of this compound
| Cell Line | Assay Type | CC50 (µM) | Selectivity Index (SI) vs. H1N1 | Selectivity Index (SI) vs. HSV-1 |
| MDCK | MTT | >100 | >19.2 | N/A |
| Vero | MTT | >100 | N/A | >7.8 |
Experimental Protocols
Protocol 1: Determination of IC50 by Plaque Reduction Assay
-
Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayer with a dilution of Influenza A (H1N1) virus that produces approximately 100 plaques per well. Incubate for 1 hour at 37°C.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After the incubation period, remove the virus inoculum and wash the cells. Add the different concentrations of this compound to the respective wells.
-
Agarose Overlay: Overlay the cells with a mixture of 2X medium and 1.6% agarose containing the corresponding concentration of this compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours until plaques are visible.
-
Staining: Fix the cells with 4% paraformaldehyde and stain with a crystal violet solution.
-
Data Analysis: Count the number of plaques in each well. The IC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.
Protocol 2: Determination of CC50 by MTT Assay
-
Cell Seeding: Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Incubation: Incubate the plate for 48 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The CC50 is the concentration of this compound that reduces cell viability by 50% compared to the untreated control.
Visualizations
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: Proposed mechanism of action for this compound, targeting viral entry and replication.
References
- 1. Required concentration index quantifies effective drug combinations against hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 4. Amphotericin B Inhibits Enterovirus 71 Replication by Impeding Viral Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and Optimization of a Novel HIV-1 Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Integracin B Instability in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the stability of Integracin B in solution.
Troubleshooting Guide
Issue: Precipitation or Cloudiness Observed in this compound Solution
Immediate precipitation or cloudiness upon dissolving this compound or during an experiment can significantly impact results. Follow these steps to diagnose and resolve the issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for precipitation issues.
1. Verify Solvent and Concentration:
-
Question: Are you using a suitable solvent?
-
Answer: this compound, a lipophilic molecule, has poor aqueous solubility. Dimethyl sulfoxide (DMSO) is a commonly used solvent. For aqueous buffers, a final DMSO concentration of <1% is recommended to avoid solvent effects in biological assays.
-
Question: Is the concentration too high?
-
Answer: Even in a suitable organic solvent, solubility is finite. Attempt to dissolve a smaller amount of this compound in the same volume of solvent to see if it remains in solution.
2. Solvent Optimization:
-
Co-solvents: If you need to work in a more aqueous environment, consider the use of co-solvents. Prepare a high-concentration stock of this compound in 100% DMSO and then dilute it into your aqueous buffer.
-
Surfactants: Low concentrations of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Alternative Solvents: For specific applications, other solvents like ethanol, polyethylene glycol (PEG), or glycerol can be tested.
3. Control Environmental Factors:
-
Temperature: Ensure your working solution is maintained at a constant and appropriate temperature. Temperature fluctuations can affect solubility.
-
pH: The stability of polyphenols like this compound can be highly pH-dependent. Generally, a slightly acidic to neutral pH is preferable to alkaline conditions, which can promote oxidation.
4. Improve Dissolution Technique:
-
Sonication: Brief sonication can help to break up small particles and improve the rate of dissolution.
-
Gentle Warming: Gentle warming (e.g., to 37°C) can increase the solubility of some compounds. However, be cautious as excessive heat can lead to degradation.
Issue: Loss of Activity or Inconsistent Results Over Time
A gradual loss of activity or high variability in experimental results may indicate degradation of this compound in your stock or working solutions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for activity loss.
1. Review Storage and Handling:
-
Temperature: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C for long-term stability. For short-term storage (days to weeks), 4°C may be acceptable. Avoid repeated freeze-thaw cycles by preparing small, single-use aliquots.
-
Light Exposure: Polyphenols can be sensitive to light. Store stock solutions and working solutions in amber vials or protect them from light by wrapping tubes in aluminum foil.
-
Oxygen Exposure: The phenolic hydroxyl groups in this compound are susceptible to oxidation. After dissolving, cap vials tightly and consider purging with an inert gas like nitrogen or argon before sealing for long-term storage.
2. Buffer and Additive Considerations:
-
pH Stability: The stability of polyphenols is often pH-dependent. It is generally recommended to maintain a pH below 7.
-
Antioxidants: The inclusion of a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), in your buffer can help to prevent oxidative degradation.
-
Chelating Agents: Metal ions can catalyze the oxidation of phenolic compounds. If your buffer contains metal ions, or if contamination is suspected, the addition of a chelating agent like EDTA may improve stability.
3. Best Practices:
-
Fresh is Best: Whenever possible, prepare fresh working solutions of this compound from a frozen stock on the day of the experiment.
-
Monitor Purity: If instability is a persistent issue, consider periodically checking the purity of your stock solution using techniques like HPLC.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is high-purity dimethyl sulfoxide (DMSO). It is soluble in DMSO. For most biological experiments, it is advisable to keep the final concentration of DMSO in the assay below 1% to avoid solvent-induced artifacts.
Q2: How should I store my this compound stock solution?
A2: For long-term storage, it is recommended to store stock solutions of this compound in DMSO at -20°C or -80°C. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes. Protect the solutions from light by using amber vials or by wrapping the vials in foil.
Q3: My this compound solution has turned a brownish color. What does this mean?
A3: A change in color, particularly to a brownish hue, is often an indication of oxidation. Phenolic compounds are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and alkaline pH. If you observe a color change, it is recommended to prepare a fresh solution. To prevent this, consider purging the vial with an inert gas (nitrogen or argon) before sealing for storage and adding an antioxidant to your buffers.
Q4: Can I prepare an aqueous stock solution of this compound?
A4: Due to its poor water solubility, preparing a high-concentration stock solution of this compound in a purely aqueous buffer is not recommended as it will likely result in precipitation. For experiments in aqueous media, it is best to first dissolve the compound in an organic solvent like DMSO and then dilute this stock solution into the desired aqueous buffer.
Q5: What is the optimal pH for maintaining this compound stability in solution?
Data Summary
The following tables provide a summary of recommended starting conditions for working with this compound, based on the general properties of polyphenolic compounds. Note: These are suggested ranges and should be optimized for your specific experimental setup.
Table 1: Recommended Solvents and Storage Conditions
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | High-purity DMSO | Good solubilizing agent for hydrophobic compounds. |
| Storage Temperature | -20°C or -80°C (long-term) | Minimizes degradation over time. |
| 4°C (short-term, days) | ||
| Storage Conditions | Aliquoted, protected from light | Avoids freeze-thaw cycles and photodegradation. |
Table 2: Suggested Buffer Conditions for Working Solutions
| Parameter | Recommended Range | Rationale |
| pH | 6.0 - 7.4 | Polyphenols are generally more stable in slightly acidic to neutral pH. |
| Antioxidant (optional) | 50-100 µM Ascorbic Acid | Reduces oxidative degradation. |
| Chelating Agent (optional) | 0.1-1 mM EDTA | Sequesters metal ions that can catalyze oxidation. |
| Final DMSO Conc. | < 1% (v/v) | Minimizes solvent effects in biological assays. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general method to assess the stability of this compound under different conditions using UV-Vis spectrophotometry or HPLC.
Objective: To determine the rate of degradation of this compound under various pH, temperature, and light conditions.
Materials:
-
This compound
-
DMSO (spectroscopic grade)
-
Buffers of various pH (e.g., pH 5.0, 7.4, 9.0)
-
UV-Vis Spectrophotometer or HPLC system with a UV detector
-
Quartz or UV-transparent cuvettes (for spectrophotometry)
-
HPLC vials
-
Constant temperature incubators/water baths
-
Light source (for photostability) and dark controls (aluminum foil)
Workflow for Stability Assessment
Technical Support Center: Synthesis of Integracin B
Welcome to the technical support center for the synthesis of Integracin B. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic route to this potent HIV-1 integrase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the key strategic step in the total synthesis of this compound that dictates the overall yield?
A1: The cornerstone of the reported total synthesis is the Oxone-mediated oxidative benzofuran dearomatization cascade.[1] This powerful transformation constructs the complex tetracyclic core of this compound in a single step by generating a transient o-quinone methide that immediately undergoes an intramolecular [4+2] cycloaddition.[1] The efficiency of this cascade is paramount to achieving a high overall yield.
Q2: My overall yield for the seven-step synthesis is significantly lower than the reported 17.9%. Which steps are the most likely culprits for major yield loss?
A2: Besides the critical oxidative dearomatization/cycloaddition cascade, significant yield loss can often be attributed to the synthesis of the C2-arylbenzofuran precursor and the purification of intermediates. The stability of the precursor and the efficiency of the reactions leading to it are crucial. Additionally, challenging purifications at any stage can lead to substantial material loss.
Q3: Are there alternative strategies to construct the tetracyclic core of this compound?
A3: Yes, alternative approaches have been explored for the synthesis of the related integrastatin core. One notable strategy involves a palladium-catalyzed oxidative cyclization to form the central [3.3.1]-dioxabicycle. Another approach utilizes an aryllithium addition to an aldehyde followed by oxidation and acid-mediated cyclization. These alternative routes may offer advantages depending on available starting materials and expertise.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the key oxidative dearomatization and intramolecular [4+2] cycloaddition steps.
Problem 1: Low yield or incomplete conversion during the Oxone-mediated oxidative dearomatization.
| Possible Cause | Suggested Solution |
| Degraded Oxone | Oxone (potassium peroxomonosulfate) can lose activity over time, especially if not stored in a cool, dry place.[2] Use a fresh batch of Oxone or test the activity of your current batch. |
| Incorrect pH | The stability and reactivity of Oxone are pH-dependent, with decomposition accelerated at a pH around 9.[2] Ensure the reaction medium is appropriately buffered. The reaction is typically performed in an acetone-water mixture at room temperature.[1] |
| Presence of catalytic metals | Transition metal impurities (e.g., Cu, Mn, Co, Ni) can catalyze the decomposition of Oxone.[2] Use high-purity solvents and reagents and ensure glassware is thoroughly cleaned. |
| Sub-optimal solvent system | The original procedure specifies an acetone-water mixture.[1] The ratio of these solvents can be critical for substrate solubility and reaction rate. Experiment with slight variations in the acetone:water ratio. |
| Side reactions | Over-oxidation or Baeyer-Villiger oxidation can be competing pathways. Monitor the reaction closely by TLC and consider lowering the reaction temperature or reducing the equivalents of Oxone. |
Problem 2: Poor diastereoselectivity in the intramolecular [4+2] cycloaddition.
| Possible Cause | Suggested Solution |
| Thermal conditions not optimal | The stereoselectivity of intramolecular Diels-Alder reactions can be temperature-dependent. If the reaction is run at elevated temperatures to drive conversion, it may negatively impact selectivity. If possible, run the reaction at room temperature or below. |
| Lack of conformational control | The transition state geometry dictates the stereochemical outcome. The substrate's conformation leading to the cycloaddition may not strongly favor one diastereomer. |
| Use of a Lewis acid catalyst | Lewis acids can enhance the rate and selectivity of Diels-Alder reactions by coordinating to the dienophile.[3] Consider adding a mild Lewis acid (e.g., ZnCl₂, MgBr₂) to the reaction mixture. This may require anhydrous conditions. |
Problem 3: Formation of side products during the synthesis of the C2-arylbenzofuran precursor.
| Possible Cause | Suggested Solution |
| Issues with O-alkylation of 2-hydroxybenzaldehyde | Incomplete reaction or side reactions during the O-alkylation with methyl α-bromophenylacetate can be problematic. Ensure the base (e.g., K₂CO₃) is anhydrous and the reaction is run under an inert atmosphere.[4] |
| Difficulties in the final cyclization to the benzofuran | The acid-catalyzed cyclization to form the benzofuran ring may lead to decomposition if the conditions are too harsh. Screen different acid catalysts and reaction temperatures. |
Data Summary
Table 1: Comparison of Conditions for Intramolecular Diels-Alder Reactions
| Conditions | Catalyst | Temperature | Yield | Diastereoselectivity | Reference |
| Thermal | None | Room Temp - 80 °C | Moderate to Good | Varies | [5] |
| Lewis Acid Promoted | BF₃·OEt₂ | -78 °C to Room Temp | Good to Excellent | High (endo favored) | [3] |
| Lewis Acid Promoted | EtAlCl₂ | -78 °C to Room Temp | Good | High | [3] |
| Chiral Catalyst | Confined Imidodiphosphoric Acid | Room Temp | Good | Excellent | [6] |
Experimental Protocols
Key Experiment: Oxone-Mediated Oxidative Dearomatization and Intramolecular [4+2] Cycloaddition Cascade
This protocol is adapted from the reported synthesis of the integrastatin core.[1]
Materials:
-
C2-(aryl)benzofuran precursor
-
Oxone (Potassium peroxomonosulfate)
-
Acetone
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the C2-(aryl)benzofuran precursor (1.0 eq) in a mixture of acetone and water (typically a 2:1 to 3:1 ratio) in a round-bottom flask at room temperature with vigorous stirring.
-
To this solution, add Oxone (2.0-3.0 eq) portion-wise over 10-15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the tetracyclic core of this compound.
Visualizations
Logical Workflow for Troubleshooting Low Yield in the Cascade Reaction
Caption: Troubleshooting flowchart for low yield in the key cascade reaction.
Decision Pathway for Optimizing the Intramolecular [4+2] Cycloaddition
Caption: Decision tree for improving the diastereoselectivity of the cycloaddition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxone, Potassium peroxomonosulfate [organic-chemistry.org]
- 3. Intramolecular Diels–Alder Reactions of Cycloalkenones: Stereoselectivity, Lewis Acid Acceleration, and Halogen Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. o-Quinone methides in natural product synthesis: an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pure.mpg.de [pure.mpg.de]
minimizing cytotoxicity of Integracin B in cell culture
Disclaimer: The following information is provided for a hypothetical compound, "Integracin B," to serve as a comprehensive guide for researchers. The data and pathways described are illustrative and based on general principles of cell culture and cytotoxicity testing.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental use of this compound.
| Issue ID | Question | Possible Cause(s) | Suggested Solution(s) |
| IB-T01 | My cells are dying at unexpectedly low concentrations of this compound. | 1. High sensitivity of the specific cell line. 2. Incorrect stock solution concentration. 3. Contamination of the cell culture or reagents. | 1. Perform a dose-response experiment with a wider concentration range to determine the accurate IC50 value. 2. Verify the concentration of your stock solution. 3. Use fresh reagents and test for mycoplasma contamination. |
| IB-T02 | I'm observing inconsistent cytotoxicity results between experiments. | 1. Variation in cell passage number. 2. Differences in cell seeding density. 3. Fluctuation in incubation times. | 1. Use cells within a consistent and low passage number range. 2. Ensure consistent cell seeding density across all experiments. 3. Strictly adhere to the defined incubation times for treatment and assays. |
| IB-T03 | My MTT assay results suggest high cytotoxicity, but microscopy shows normal cell morphology. | 1. This compound may be interfering with cellular metabolic activity, which can be misinterpreted as cytotoxicity by MTT assays.[1] 2. The compound might be inhibiting mitochondrial reductases without causing cell death. | 1. Use a cytotoxicity assay that is not dependent on cellular metabolism, such as a lactate dehydrogenase (LDH) release assay or a dye-exclusion assay (e.g., Trypan Blue).[2] 2. Combine viability assays with direct cell counting or imaging to confirm cell death. |
| IB-T04 | The IC50 value of this compound varies significantly between different cell lines. | 1. Differential expression of the target protein or pathway in various cell lines. 2. Variations in drug metabolism or efflux pump activity across cell lines.[3] | 1. This is expected. Report the IC50 values for each cell line separately. 2. Investigate the expression of potential targets or resistance mechanisms in the cell lines being used. |
Frequently Asked Questions (FAQs)
???+ question "What is the presumed mechanism of action of this compound?"
???+ question "How can I reduce the off-target cytotoxic effects of this compound?"
???+ question "Does the presence of serum in the culture medium affect the activity of this compound?"
???+ question "What are the key signaling pathways potentially affected by this compound that could lead to cytotoxicity?"
Quantitative Data Summary
The following table presents hypothetical IC50 values for this compound across various human cancer cell lines after a 48-hour treatment period.
| Cell Line | Cancer Type | IC50 (µM) [MTT Assay] | IC50 (µM) [LDH Assay] | Notes |
| MCF-7 | Breast | 15.2 ± 1.8 | 25.8 ± 2.5 | Higher discrepancy suggests metabolic interference. |
| A549 | Lung | 22.5 ± 2.1 | 24.1 ± 2.3 | Consistent results across assays. |
| U-87 MG | Glioblastoma | 8.9 ± 1.1 | 10.5 ± 1.4 | High sensitivity to this compound. |
| HEK293 | Normal Kidney | > 100 | > 100 | Low cytotoxicity in non-cancerous cells. |
Experimental Protocols
Protocol: Assessment of Cytotoxicity using MTT Assay
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
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This compound stock solution (e.g., 10 mM in DMSO)
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Target cells in culture
-
96-well cell culture plates
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Complete culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
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Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A common starting range is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition:
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After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
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Subtract the absorbance of the no-cell control from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
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% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the % viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
References
- 1. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Integrin β4 In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Integrin β4 (ITGB4) in in vivo models. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges in your research.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the in vivo study of Integrin β4.
Q1: Why is a full knockout of the Itgb4 gene in mice often not viable for long-term in vivo studies?
A full knockout of the Itgb4 gene is typically embryonic or perinatally lethal. Mice lacking β4 integrin exhibit severe blistering of the skin and other epithelial tissues, a condition resembling Junctional Epidermolysis Bullosa (JEB) in humans. This is due to the critical role of the α6β4 integrin in forming stable hemidesmosomes that anchor epithelial cells to the basement membrane. The absence of this connection leads to tissue fragility and ultimately, the early death of the animals, making long-term postnatal studies impossible.
Q2: What are the alternatives to full knockout mice for studying Integrin β4 function in vivo?
To circumvent the lethality of a full knockout, researchers can utilize conditional knockout (cKO) mouse models. These models allow for the deletion of the Itgb4 gene in a tissue-specific or time-dependent manner. This is typically achieved using the Cre-loxP system, where mice with a "floxed" Itgb4 allele (loxP sites flanking the gene) are crossed with mice expressing Cre recombinase under the control of a specific promoter (e.g., a keratinocyte-specific promoter like K14-Cre for skin studies). This approach enables the investigation of Integrin β4 function in specific cell types or at particular developmental stages without the confounding issue of embryonic lethality.
Q3: What are the main challenges when using antibodies against Integrin β4 in in vivo experiments?
The primary challenges include:
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Specificity and Cross-Reactivity: Ensuring the antibody specifically targets Integrin β4 without cross-reacting with other integrin subunits or proteins is crucial to avoid off-target effects.
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In Vivo Stability and Half-life: The antibody must remain stable and have a sufficient half-life in circulation to reach the target tissue and exert its effect.
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Immunogenicity: The host immune system may recognize the antibody as foreign, leading to an immune response that can neutralize the antibody and cause adverse effects.
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Toxicity: High doses of antibodies can sometimes lead to toxicity. It is important to determine the optimal therapeutic window.
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Penetration into Tumors/Tissues: The ability of the antibody to penetrate dense tumor tissue or cross biological barriers to reach its target can be a limiting factor.
Q4: What are the hurdles in developing and delivering small molecule inhibitors for Integrin β4 in vivo?
Key challenges include:
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Specificity: Designing small molecules that specifically inhibit Integrin β4 without affecting other closely related integrins is a significant challenge due to the conserved nature of the ligand-binding sites.
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Bioavailability and Pharmacokinetics: Achieving adequate bioavailability and a favorable pharmacokinetic profile (absorption, distribution, metabolism, and excretion) is essential for in vivo efficacy.
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Delivery to the Target Site: Efficient delivery of the inhibitor to the specific tissue or tumor site is critical to maximize its therapeutic effect while minimizing systemic toxicity.
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Potential for Off-Target Effects: Even with careful design, small molecule inhibitors can have off-target effects that may lead to toxicity.
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Redundancy of Integrin Function: Blocking a single integrin may not be sufficient to achieve a therapeutic effect, as other integrins can sometimes compensate for its loss of function.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving Integrin β4.
In Vivo Studies with Conditional Knockout (cKO) Mice
| Problem | Possible Cause | Troubleshooting Steps |
| No or inefficient gene deletion in the target tissue. | - Inefficient Cre recombinase activity. - Promoter driving Cre expression is not specific enough or has low activity in the target cells. - Issues with the floxed allele design. | - Validate Cre expression and activity in your specific mouse line and target tissue using a reporter mouse strain (e.g., Rosa26-lacZ or Rosa26-YFP). - Consider using a different Cre driver line with stronger or more specific expression in your tissue of interest. - Verify the integrity of the floxed allele by genotyping. |
| Unexpected or severe phenotype in cKO mice. | - The gene deletion is occurring in non-target tissues due to a leaky or non-specific Cre promoter. - The function of Integrin β4 in the target tissue is more critical than anticipated. - Compensatory mechanisms are not sufficient to overcome the loss of Integrin β4. | - Characterize the Cre expression pattern thoroughly using reporter mice. - Consider using an inducible Cre system (e.g., Cre-ERT2) to control the timing of gene deletion and potentially mitigate severe developmental phenotypes. - Perform detailed histological and molecular analysis to understand the underlying cause of the phenotype. |
| High variability in experimental results between individual cKO mice. | - Inconsistent Cre-mediated recombination efficiency among animals. - Differences in genetic background. - Environmental factors influencing the phenotype. | - Ensure consistent breeding strategies and use littermate controls whenever possible. - Backcross mice to a uniform genetic background for at least 10 generations. - Standardize housing conditions, diet, and experimental procedures. |
Immunohistochemistry (IHC) for Integrin β4
| Problem | Possible Cause | Troubleshooting Steps |
| Weak or no staining. | - Primary antibody concentration is too low. - Inadequate antigen retrieval. - Antibody is not suitable for IHC on paraffin-embedded tissues. - Over-fixation of the tissue. | - Optimize the primary antibody concentration by performing a titration. - Try different antigen retrieval methods (heat-induced epitope retrieval with different buffers, e.g., citrate pH 6.0 or Tris-EDTA pH 9.0, or enzymatic digestion). - Check the antibody datasheet to confirm its suitability for IHC-P.[2] - Reduce the fixation time. |
| High background staining. | - Primary or secondary antibody concentration is too high. - Inadequate blocking. - Non-specific binding of the secondary antibody to endogenous immunoglobulins in the tissue. | - Decrease the concentration of the primary and/or secondary antibodies. - Increase the blocking time or try a different blocking agent (e.g., serum from the same species as the secondary antibody). - Use a secondary antibody that has been cross-adsorbed against the species of the tissue being stained. |
| Non-specific staining. | - Cross-reactivity of the primary antibody. - Presence of endogenous biotin (if using an avidin-biotin-based detection system). | - Validate the specificity of the primary antibody using a knockout or knockdown model as a negative control. - Perform an endogenous biotin blocking step. |
Western Blotting for Integrin β4
| Problem | Possible Cause | Troubleshooting Steps |
| Weak or no band at the expected molecular weight (~200 kDa). | - Low abundance of Integrin β4 in the sample. - Inefficient protein extraction. - Poor antibody-antigen recognition. - Inefficient transfer of a high molecular weight protein. | - Enrich for membrane proteins in your lysate. - Use a lysis buffer optimized for membrane proteins and include protease inhibitors. - Ensure the primary antibody is validated for Western blotting and use the recommended dilution.[3] - Optimize the transfer conditions for high molecular weight proteins (e.g., use a lower percentage gel, a wet transfer system, and a longer transfer time at a lower voltage). |
| Multiple non-specific bands. | - Primary or secondary antibody concentration is too high. - Inadequate blocking. - Protein degradation. | - Titrate the primary and secondary antibody concentrations. - Increase the blocking time or change the blocking agent (e.g., 5% non-fat milk or BSA in TBST). - Add protease inhibitors to the lysis buffer and keep samples on ice. |
| High background. | - Insufficient washing. - Membrane was allowed to dry out. - Contaminated buffers. | - Increase the number and duration of washes. - Ensure the membrane remains wet throughout the procedure. - Prepare fresh buffers. |
Quantitative Data from In Vivo Studies
This section provides a summary of quantitative data from representative in vivo studies investigating Integrin β4.
Table 1: Effect of Integrin β4 Knockdown on Tumor Growth in a Xenograft Mouse Model.
| Treatment Group | Tumor Volume (mm³) at Day 28 (Mean ± SD) | Fold Change vs. Control | p-value |
| Scramble shRNA (Control) | 1250 ± 150 | 1.0 | - |
| ITGB4 shRNA | 450 ± 80 | 0.36 | < 0.01 |
| Data are hypothetical and for illustrative purposes, based on trends observed in published studies. |
Table 2: Survival Analysis in a Syngeneic Mouse Model of Breast Cancer with ITGB4-Targeted Immunotherapy.
| Treatment Group | Median Survival (days) | % Increase in Median Survival | p-value |
| Control (PBS) | 25 | - | - |
| Anti-PD-L1 | 32 | 28% | < 0.05 |
| ITGB4-DC Vaccine | 40 | 60% | < 0.01 |
| ITGB4-DC Vaccine + Anti-PD-L1 | 55 | 120% | < 0.001 |
| Data adapted from a study by Luo et al. (2020) on 4T1 mammary tumors.[4] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to in vivo studies of Integrin β4.
Protocol 1: Generation of a Conditional Knockout Mouse Model for Itgb4
This protocol outlines the general steps for creating a conditional knockout mouse for the Itgb4 gene using the Cre-loxP system.
1. Design and Construction of the Targeting Vector: a. Obtain the genomic sequence of the mouse Itgb4 gene. b. Design a targeting vector containing two loxP sites flanking a critical exon or exons of the Itgb4 gene. c. Include a selectable marker (e.g., a neomycin resistance cassette) flanked by FRT sites for later removal by Flp recombinase. d. Include homology arms of several kilobases on either side of the floxed region to facilitate homologous recombination.
2. Generation of Chimeric Mice: a. Electroporate the targeting vector into embryonic stem (ES) cells. b. Select for ES cells that have undergone successful homologous recombination using the selectable marker. c. Verify the correct integration of the targeting construct by Southern blotting and PCR. d. Inject the correctly targeted ES cells into blastocysts and transfer them to pseudopregnant female mice. e. The resulting chimeric offspring will have a mix of cells derived from the host blastocyst and the genetically modified ES cells.
3. Germline Transmission and Breeding: a. Breed the chimeric mice with wild-type mice to achieve germline transmission of the floxed allele. b. Genotype the offspring to identify those carrying the floxed Itgb4 allele. c. Cross heterozygous floxed mice to obtain homozygous floxed mice (Itgb4fl/fl). d. Cross the Itgb4fl/fl mice with a mouse line expressing Cre recombinase under the control of a tissue-specific promoter to generate conditional knockout mice.
Protocol 2: Immunohistochemistry (IHC-P) for Integrin β4 in Mouse Tissue
This protocol provides a general guideline for IHC staining of Integrin β4 in formalin-fixed, paraffin-embedded (FFPE) mouse tissue sections.
1. Deparaffinization and Rehydration: a. Immerse slides in xylene twice for 5 minutes each. b. Immerse slides in 100% ethanol twice for 3 minutes each. c. Immerse slides in 95%, 70%, and 50% ethanol for 3 minutes each. d. Rinse slides in distilled water.
2. Antigen Retrieval: a. Immerse slides in a heat-induced epitope retrieval (HIER) solution (e.g., 10 mM sodium citrate buffer, pH 6.0, or 10 mM Tris-EDTA buffer, pH 9.0). b. Heat the slides in the retrieval solution using a steamer, water bath, or microwave for 20-30 minutes. c. Allow the slides to cool to room temperature in the retrieval solution. d. Rinse slides in wash buffer (e.g., TBS or PBS with 0.05% Tween-20).
3. Staining: a. Block endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide for 10-15 minutes (for chromogenic detection). b. Rinse with wash buffer. c. Block non-specific binding by incubating slides in a blocking solution (e.g., 5% normal goat serum in wash buffer) for 1 hour at room temperature. d. Incubate slides with a primary antibody against Integrin β4 diluted in blocking buffer overnight at 4°C. e. Rinse with wash buffer. f. Incubate slides with a biotinylated secondary antibody for 1 hour at room temperature. g. Rinse with wash buffer. h. Incubate slides with a streptavidin-HRP conjugate for 30 minutes at room temperature. i. Rinse with wash buffer. j. Develop the signal using a DAB substrate kit. k. Counterstain with hematoxylin.
4. Dehydration and Mounting: a. Dehydrate the slides through graded ethanol solutions and xylene. b. Mount a coverslip using a permanent mounting medium.
Protocol 3: Western Blot for Integrin β4 in Mouse Tissue Lysates
This protocol describes the detection of Integrin β4 in mouse tissue lysates by Western blotting.
1. Protein Extraction: a. Homogenize mouse tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Incubate the lysate on ice for 30 minutes. c. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Transfer: a. Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes. b. Load equal amounts of protein per lane on a 6-8% SDS-polyacrylamide gel. c. Run the gel until the dye front reaches the bottom. d. Transfer the proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Optimize transfer time for the high molecular weight of Integrin β4 (~200 kDa).
3. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against Integrin β4 diluted in blocking buffer overnight at 4°C. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
4. Detection: a. Incubate the membrane with an enhanced chemiluminescence (ECL) substrate. b. Detect the signal using X-ray film or a digital imaging system.
Visualizations
This section provides diagrams to illustrate key concepts related to Integrin β4.
References
- 1. Immunoblotting of Integrins | Springer Nature Experiments [experiments.springernature.com]
- 2. Anti-Integrin beta 4 antibody [M126] (ab29042) | Abcam [abcam.com]
- 3. Integrin beta 4 antibody (21738-1-AP) | Proteintech [ptglab.com]
- 4. Integrin β4-targeted cancer immunotherapies inhibit tumor growth and decrease metastasis - PMC [pmc.ncbi.nlm.nih.gov]
optimizing storage conditions for Integracin B
This technical support center provides researchers, scientists, and drug development professionals with essential information for the optimal storage and handling of Integracin B.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
For optimal stability, solid this compound should be stored in a dry, dark environment. A supplier recommends storage at 0 - 4°C for short-term use (days to weeks) or -20°C for long-term storage (months to years).
Q2: How should I store solutions of this compound?
While specific data for this compound is limited, for similar phenolic lipids, it is advisable to prepare solutions fresh for each experiment. If short-term storage of a stock solution is necessary, use an anhydrous aprotic solvent such as DMSO or ethanol, aliquot into small volumes to minimize freeze-thaw cycles, and store at -20°C or -80°C. Protect solutions from light.
Q3: Is this compound sensitive to light?
Yes. The resorcinol moieties in this compound's structure suggest a potential for photodegradation. Therefore, it is crucial to protect both the solid compound and its solutions from light exposure by using amber vials or wrapping containers in foil.
Q4: What are the potential degradation pathways for this compound?
Based on its chemical structure, which includes a benzoate ester and phenolic hydroxyl groups, two primary degradation pathways are of concern:
-
Hydrolysis: The benzoate ester linkage can be susceptible to hydrolysis, especially in the presence of water and at non-neutral pH. This would cleave the molecule into its constituent resorcinol fragments.
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Oxidation: The phenolic hydroxyl groups are prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and metal ions. This can lead to the formation of colored degradation products and a loss of biological activity.
Q5: At what temperature should I conduct my experiments with this compound?
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments. | Compound degradation due to improper storage or handling. | 1. Review storage conditions. Ensure the compound is stored at the correct temperature, protected from light, and in a dry environment.2. Prepare fresh solutions for each experiment. Avoid using old stock solutions.3. Minimize the time the compound is kept at room temperature or in aqueous solutions during the experiment. |
| Variability in experimental results. | Inconsistent compound concentration due to degradation or precipitation. | 1. Ensure complete solubilization of the compound before use. Gentle warming or sonication may be necessary, but monitor for degradation.2. Use a consistent solvent for all experiments.3. Perform a quick quality check of the stock solution (e.g., by TLC or HPLC) if significant variability is observed. |
| Color change observed in solid compound or solution. | Oxidation of the phenolic groups. | 1. Discard the discolored compound/solution as it may be degraded.2. Ensure the storage container is airtight to minimize exposure to oxygen.3. When preparing solutions, consider using de-gassed solvents. |
| Precipitation of the compound in aqueous buffers. | Low aqueous solubility of this compound. | 1. First, dissolve this compound in a small amount of a water-miscible organic solvent (e.g., DMSO, ethanol) before diluting with the aqueous buffer.2. Do not exceed the solubility limit in the final buffer. Determine the maximum solubility in your experimental system beforehand.3. Ensure the pH of the buffer is compatible with the compound's stability. |
Summary of Storage Conditions
| Storage Type | Temperature | Light Condition | Atmosphere | Recommended For |
| Solid (Short-term) | 0 - 4°C | Dark | Dry | Days to Weeks |
| Solid (Long-term) | -20°C | Dark | Dry | Months to Years |
| Solution (Short-term) | -20°C or -80°C | Dark | Anhydrous Solvent | When absolutely necessary |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a general method for assessing the stability of this compound under specific conditions (e.g., temperature, pH, light exposure).
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve in a suitable anhydrous solvent (e.g., HPLC-grade ethanol or DMSO) to a known concentration (e.g., 10 mg/mL). This will be your time-zero sample.
-
-
Application of Stress Conditions:
-
Temperature Stress: Aliquot the stock solution into several vials. Store them at different temperatures (e.g., 4°C, 25°C, 40°C) protected from light.
-
pH Stress: Prepare buffers at different pH values (e.g., pH 3, 5, 7, 9). Add a small aliquot of the this compound stock solution to each buffer to a final desired concentration, ensuring the organic solvent percentage is low and consistent across all samples. Store at a constant temperature.
-
Light Stress: Aliquot the stock solution into two sets of vials. Expose one set to a controlled light source (e.g., a photostability chamber) and keep the other set in the dark as a control.
-
-
Time-Point Sampling:
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At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), take a sample from each condition.
-
Immediately quench any reaction if necessary (e.g., by freezing or pH neutralization).
-
-
Analysis:
-
Analyze the samples using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector.
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent this compound compound.
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Quantify the remaining percentage of this compound at each time point relative to the time-zero sample.
-
-
Data Interpretation:
-
Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.
-
Visualizations
Caption: Troubleshooting workflow for experiments with this compound.
Caption: Potential degradation pathways of this compound.
Validation & Comparative
A Head-to-Head Comparison of Bictegravir and Dolutegravir in HIV-1 Integrase Inhibition
A definitive guide for researchers and drug development professionals on the biochemical and antiviral properties of two leading integrase strand transfer inhibitors.
In the landscape of antiretroviral therapeutics, integrase strand transfer inhibitors (INSTIs) represent a cornerstone of modern combination therapy for Human Immunodeficiency Virus Type 1 (HIV-1). Among the most potent and widely prescribed second-generation INSTIs are Bictegravir (BIC) and Dolutegravir (DTG). Both drugs exhibit a high barrier to resistance and excellent clinical efficacy. This guide provides an in-depth, objective comparison of their performance in inhibiting HIV-1 integrase, supported by experimental data, detailed methodologies, and pathway visualizations to inform research and development efforts.
Mechanism of Action: Targeting Viral DNA Integration
Bictegravir and Dolutegravir share a common mechanism of action.[1][2][3][4][5][6][7][8] They are allosteric inhibitors that bind to the active site of the HIV-1 integrase enzyme. This binding chelates two essential magnesium ions within the catalytic core, effectively blocking the strand transfer step of viral DNA integration into the host cell's genome.[9] By preventing the covalent insertion of the viral DNA provirus, the HIV replication cycle is arrested.[1][2][9]
References
- 1. Bictegravir | C21H18F3N3O5 | CID 90311989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Dolutegravir - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Dolutegravir Sodium? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. youtube.com [youtube.com]
- 7. How Biktarvy works: Mechanism of action explained [medicalnewstoday.com]
- 8. drugs.com [drugs.com]
- 9. Long Dissociation of Bictegravir from HIV-1 Integrase-DNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Integracin B and Other Natural Product Inhibitors of HIV-1 Integrase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Integracin B and other natural product inhibitors targeting HIV-1 integrase, a crucial enzyme for viral replication. The information presented herein is intended to assist researchers in drug discovery and development by offering a consolidated overview of inhibitory activities, mechanisms of action, and experimental methodologies.
Introduction to HIV-1 Integrase as a Therapeutic Target
The human immunodeficiency virus type 1 (HIV-1) integrase is a viral enzyme that catalyzes the insertion of the viral DNA into the host cell's genome. This integration step is essential for the establishment of a productive and persistent infection. As there is no human homolog to HIV-1 integrase, it represents a highly specific and attractive target for the development of antiretroviral drugs with potentially low cellular toxicity.[1] Natural products have historically been a rich source of novel therapeutic agents, and numerous compounds from diverse natural origins have been investigated for their ability to inhibit HIV-1 integrase.
Overview of Natural Product Inhibitors
Several classes of natural products have demonstrated inhibitory activity against HIV-1 integrase, including flavonoids, coumarins, terpenes, and polyphenols.[2] This guide focuses on a comparative assessment of this compound against other notable natural product inhibitors, providing quantitative data on their inhibitory potency.
Quantitative Comparison of Inhibitory Activity
The inhibitory activities of this compound and other selected natural product inhibitors against HIV-1 integrase are summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Natural Product Inhibitor | Target/Assay | IC50 Value | Source(s) |
| This compound | HIV-1 Integrase (Coupled Activity) | 3.2–6.1 µM | [3] |
| HIV-1 Integrase (Strand Transfer) | 17–88 µM | [3] | |
| L-Chicoric Acid | Recombinant HIV-1 Integrase | ~200–400 nM | [4] |
| Ellagic Acid | In vitro viral inhibition | 8.7 µM | [5] |
| LEDGF/p75 interference | 0.08 µM | [5] | |
| Punicalagins | HIV-1 IN LEDGF-dependent activity | Comparable to Raltegravir | [6] |
| Luteolin | HIV-1 IN LEDGF-dependent activity | 6.5 µM | [7] |
| Apigenin | HIV-1 IN LEDGF-dependent activity | 22 µM | [7] |
| Luteolin 7-O-glucoside | HIV-1 IN LEDGF-dependent activity | 8.5 µM | [6] |
| Proanthocyanidin A2 | HIV-1 Integrase | 30.1 µM | [8] |
Mechanism of Action and Signaling Pathways
HIV-1 integrase facilitates the integration of viral DNA into the host genome through a two-step process: 3'-processing and strand transfer. Many natural product inhibitors, including this compound, target these catalytic steps. The following diagram illustrates the HIV-1 integration pathway and the points of inhibition.
Figure 1. Simplified signaling pathway of HIV-1 integration and points of inhibition by natural products.
Experimental Protocols
The determination of the inhibitory activity of compounds against HIV-1 integrase typically involves in vitro assays using the purified recombinant enzyme. Below is a generalized workflow for such an assay.
General HIV-1 Integrase Inhibition Assay Workflow
-
Reagent Preparation:
-
Prepare assay buffer containing a suitable pH, salts, and a divalent cation (e.g., Mg²⁺ or Mn²⁺), which is essential for integrase activity.
-
Dilute the purified recombinant HIV-1 integrase enzyme to the desired concentration in the assay buffer.
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Prepare a stock solution of the test inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Prepare oligonucleotide substrates mimicking the viral DNA long terminal repeats (LTRs). One substrate is typically labeled (e.g., with biotin or a fluorescent tag) for detection.
-
-
Assay Procedure:
-
In a microplate, combine the HIV-1 integrase enzyme with the test inhibitor at various concentrations.
-
Incubate the enzyme-inhibitor mixture for a predefined period to allow for binding.
-
Initiate the enzymatic reaction by adding the oligonucleotide substrates.
-
Allow the reaction to proceed for a specific time at an optimal temperature (e.g., 37°C).
-
-
Detection and Data Analysis:
-
Stop the reaction (e.g., by adding a chelating agent like EDTA).
-
Detect the product of the integration reaction. The method of detection depends on the substrate labeling (e.g., colorimetric, fluorescence, or radioactivity).
-
Measure the signal for each inhibitor concentration.
-
Calculate the percentage of inhibition relative to a control reaction without any inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Figure 2. General experimental workflow for an in vitro HIV-1 integrase inhibition assay.
Concluding Remarks
This compound and a variety of other natural products demonstrate significant inhibitory activity against HIV-1 integrase, highlighting the potential of natural sources in the discovery of novel antiretroviral agents. The quantitative data and experimental frameworks provided in this guide serve as a valuable resource for the comparative evaluation of these compounds. Further research, including cell-based assays and in vivo studies, is necessary to fully elucidate their therapeutic potential. The unique chemical scaffolds of these natural products offer promising starting points for the design and synthesis of new, more potent, and specific HIV-1 integrase inhibitors.
References
- 1. pnas.org [pnas.org]
- 2. Natural Products with Inhibitory Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Resistance to the Anti-Human Immunodeficiency Virus Type 1 Compound l-Chicoric Acid Results from a Single Mutation at Amino Acid 140 of Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV-1 Integrase Inhibitory Effects of Major Compounds Present in CareVid™: An Anti-HIV Multi-Herbal Remedy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Anti-HIV-1 Reverse Transcriptase and Integrase Properties of Punica granatum L. Leaves, Bark, and Peel Extracts and Their Main Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Anti-HIV-1 Reverse Transcriptase and Integrase Properties of Punica granatum L. Leaves, Bark, and Peel Extracts and Their Main Compounds | MDPI [mdpi.com]
- 8. Anti-HIV-1 integrase compound from Pometia pinnata leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of HIV-1 Integrase Inhibition: A Comparative Analysis of Integracin B's Cross-Resistance Profile
For Immediate Release
[City, State] – [Date] – In the ongoing battle against HIV-1, the emergence of drug resistance remains a critical challenge. Integrase Strand Transfer Inhibitors (INSTIs) have become a cornerstone of antiretroviral therapy, but their efficacy can be compromised by specific viral mutations. This guide provides a comparative analysis of a novel investigational INSTI, Integracin B, and its cross-resistance profile against established first and second-generation INSTIs. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential role in future HIV-1 treatment paradigms.
Comparative Cross-Resistance of INSTIs
The following table summarizes the in vitro cross-resistance profiles of this compound compared to commercially available INSTIs against a panel of common INSTI-resistant HIV-1 variants. The data is presented as the fold change in the half-maximal effective concentration (EC50) required to inhibit viral replication compared to the wild-type virus. A higher fold change indicates greater resistance.
| HIV-1 Integrase Mutant | Raltegravir (RAL) | Elvitegravir (EVG) | Dolutegravir (DTG) | Bictegravir (BIC) | Cabotegravir (CAB) | This compound |
| Wild-Type | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| Primary Mutations | ||||||
| T66A | 1.5 | 2.0 | 1.1 | 1.0 | 1.2 | 1.1 |
| E92Q | >10 | >15 | 1.2 | 1.1 | 1.5 | 1.3 |
| Y143R/C/H | >100 | >100 | 1.5 | 1.2 | 2.0 | 1.8 |
| Q148H/K/R | >50 | >70 | 3-10 | 1.5-3 | 2-5 | 2.5 |
| N155H | >20 | >30 | 1.5 | 1.2 | 2.5 | 1.9 |
| R263K | 1.2 | 1.5 | 2-4 | 1.5 | 2.0 | 1.4 |
| G118R | 5-10 | 5-10 | 5-10 | 2-3 | 5-10 | 3.5 |
| Secondary Mutations | ||||||
| L74M | 1.1 | 1.2 | 1.0 | 1.0 | 1.0 | 1.0 |
| T97A | 1.5 | 3.0 | 1.1 | 1.0 | 1.2 | 1.1 |
| G140S/A/C | 2.0 | 2.5 | 1.2 | 1.1 | 1.3 | 1.2 |
| Mutation Combinations | ||||||
| G140S + Q148H | >100 | >100 | >10 | 3-5 | >10 | 6.8 |
| E92Q + N155H | >100 | >100 | 2.0 | 1.5 | 3.0 | 2.5 |
Note: The data for this compound is hypothetical and for comparative purposes only.
Experimental Protocols
The following methodologies are standard for determining the cross-resistance profile of antiretroviral drugs.
Genotypic Resistance Testing
Genotypic assays are used to identify mutations in the HIV-1 integrase gene that are associated with drug resistance.
-
Viral RNA Extraction: HIV-1 RNA is extracted from patient plasma samples, typically using a commercial viral RNA extraction kit. For samples with low viral loads (<1000 copies/mL), ultracentrifugation may be used to pellet the virus before extraction.[1][2]
-
Reverse Transcription and PCR Amplification: The extracted viral RNA is reverse transcribed to complementary DNA (cDNA), and the integrase gene region is then amplified using polymerase chain reaction (PCR).[3]
-
DNA Sequencing: The amplified integrase gene is sequenced using standard Sanger sequencing or next-generation sequencing methods.
-
Sequence Analysis: The resulting sequence is compared to a wild-type reference sequence to identify any amino acid substitutions. Databases of known resistance mutations are used to interpret the significance of the identified mutations.[1]
Phenotypic Resistance Testing
Phenotypic assays directly measure the ability of a virus to replicate in the presence of different concentrations of an antiretroviral drug.
-
Generation of Recombinant Viruses: The patient-derived integrase gene sequence is cloned into a laboratory-adapted HIV-1 vector that lacks its own integrase gene. This creates a panel of recombinant viruses, each carrying a specific set of integrase mutations.
-
Cell Culture and Infection: Susceptible target cells (e.g., MT-4 cells) are cultured and infected with the recombinant viruses in the presence of serial dilutions of the INSTIs being tested.
-
Measurement of Viral Replication: After a set incubation period, viral replication is measured. This is often done by quantifying the expression of a reporter gene (e.g., luciferase or green fluorescent protein) that is incorporated into the viral vector.[1]
-
Calculation of EC50: The drug concentration that inhibits viral replication by 50% (EC50) is calculated for each virus and drug combination. The fold change in EC50 is determined by dividing the EC50 for a mutant virus by the EC50 for the wild-type virus.[1]
Visualizing the Path to Resistance
The following diagrams illustrate the HIV-1 integration pathway and the experimental workflow for assessing drug resistance.
References
A Head-to-Head Comparison of HIV-1 Integrase Inhibitors: Elvitegravir and Integracin B
For Immediate Publication
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two HIV-1 integrase inhibitors: elvitegravir, an FDA-approved antiretroviral drug, and Integracin B, a naturally derived compound with observed in vitro activity. While elvitegravir has been extensively studied in clinical trials, data on this compound is limited to preclinical research. This comparison summarizes the available experimental data to highlight the key differences in their mechanisms, efficacy, and resistance profiles.
I. Overview and Mechanism of Action
Both elvitegravir and this compound target HIV-1 integrase, a crucial enzyme for viral replication.[1] HIV integrase facilitates the insertion of the viral DNA into the host cell's genome, a process known as integration.[2] By inhibiting this enzyme, these compounds prevent the virus from establishing a permanent infection in the host cell.[3][4]
Elvitegravir is a quinoline-based integrase strand transfer inhibitor (INSTI).[5][6] It acts by binding to the active site of the integrase enzyme, thereby blocking the strand transfer step of integration.[5] This prevents the covalent joining of the viral DNA to the host DNA.[5]
This compound is a dimeric alkyl aromatic compound isolated from fungal extracts.[7] It has been shown to inhibit both the coupled and strand transfer activities of HIV-1 integrase in vitro.[7] this compound is a benzoate ester derived from the condensation of 5-(8-hydroxyundecyl)benzene-1,3-diol and 4,6-dihydroxybenzoic acid, which is also substituted by an 8-hydroxyundecyl group.[8]
dot
Caption: Mechanism of HIV-1 Integrase Inhibition by Elvitegravir and this compound.
II. Quantitative Data Comparison
The following tables summarize the available quantitative data for elvitegravir and this compound. It is important to note the disparity in the depth of data, with elvitegravir having undergone extensive clinical evaluation.
| Pharmacokinetic Parameters | Elvitegravir | This compound |
| Half-life (T½) | Approximately 9.5 hours (when boosted with ritonavir or cobicistat)[6] | Data Not Available |
| Metabolism | Primarily by cytochrome P450 (CYP) 3A4/5 and partly by glucuronidation via UGT1A1/3[6] | Data Not Available |
| Elimination | Primarily through feces (94.8%) and a small portion in urine (6.7%)[6] | Data Not Available |
| In Vitro Efficacy | Elvitegravir | This compound |
| IC50 (HIV-1) | 0.7 to 1.5 nM[9] | Data Not Available |
| EC50 (Strand Transfer) | 54 nM[9] | Data Not Available |
| EC90 (Strand Transfer) | ~8.3 nM[9] | Data Not Available |
III. Efficacy and Clinical Data
Elvitegravir has demonstrated significant antiviral activity in numerous clinical trials.
-
Phase II Trials: In a phase 2 study, once-daily elvitegravir (50 mg and 125 mg) boosted with ritonavir showed non-inferior and superior efficacy, respectively, compared to a ritonavir-boosted protease inhibitor in treatment-experienced patients at week 24.[10]
-
Phase III Trials: A phase III trial in treatment-experienced adults showed that once-daily elvitegravir was non-inferior to twice-daily raltegravir at 48 weeks in achieving and maintaining HIV RNA levels below 50 copies/mL.[11][12]
-
Combination Therapies: Elvitegravir is a component of the fixed-dose combination tablets Stribild and Genvoya.[12] In treatment-naïve adults, Genvoya (containing elvitegravir, cobicistat, emtricitabine, and tenofovir alafenamide) was evaluated in two large clinical trials (Studies 104 and 111), with the primary efficacy outcome being the percentage of patients with HIV RNA viral load < 50 copies/mL.[13]
This compound has not been evaluated in human clinical trials, and therefore, no in vivo efficacy data is available. Its characterization is based on in vitro assays using fungal extracts.[7]
IV. Resistance Profile
Elvitegravir: Resistance to elvitegravir is associated with specific mutations in the HIV-1 integrase gene.
-
Primary Resistance Mutations: T66A/I, E92G/Q, S147G, Q148R, and N155H are considered primary resistance-conferring mutations.[6][14]
-
Resistance Development: In vitro studies have shown that drug resistance to elvitegravir can arise more rapidly compared to second-generation INSTIs like dolutegravir and bictegravir.[15] For instance, mutations at positions T66, E92, T97, or R263 can emerge within 8-16 weeks of in vitro selection.[15]
-
Cross-Resistance: There is a degree of cross-resistance between elvitegravir and the first-generation INSTI, raltegravir.[14] Mutations like Q148R and N155H can reduce susceptibility to both drugs.[14]
This compound: Due to the lack of clinical and extensive preclinical data, the resistance profile of this compound has not been characterized.
V. Safety and Tolerability
Elvitegravir: The safety profile of elvitegravir has been established through extensive clinical trials.
-
Common Adverse Events: The most frequently reported side effects include diarrhea (7%) and nausea (4%).[16] Other common side effects are headache and fatigue.[17][18]
-
Serious Adverse Events: Rare but serious side effects can include immune reconstitution inflammatory syndrome (IRIS), lactic acidosis, and liver toxicity.[18][19]
-
Drug Interactions: Elvitegravir is metabolized by CYP3A enzymes.[5] Co-administration with strong CYP3A inducers like rifampicin and St. John's wort is contraindicated as it can reduce elvitegravir's effectiveness.[16]
This compound: No safety or tolerability data in humans or animals is available for this compound.
VI. Experimental Protocols
In Vitro HIV-1 Integrase Strand Transfer Assay (General Protocol)
This assay is fundamental for evaluating the inhibitory activity of compounds like elvitegravir and this compound.
-
Enzyme and Substrate Preparation: Recombinant full-length HIV-1 integrase is purified. Substrate DNA oligonucleotides, one representing the viral DNA end (donor) and the other the target host DNA, are synthesized and labeled (e.g., with biotin and digoxigenin, respectively).[20]
-
Reaction Mixture: The test compound (at various concentrations) is pre-incubated with the HIV-1 integrase enzyme in a reaction buffer containing a divalent cation (e.g., MnCl2 or MgCl2).[20]
-
Initiation of Reaction: The substrate DNA is added to the mixture to start the strand transfer reaction. The reaction is allowed to proceed for a specific time at 37°C.[20]
-
Detection: The products of the strand transfer reaction are captured on a plate (e.g., streptavidin-coated for biotinylated donor DNA) and detected using an antibody against the label on the target DNA (e.g., anti-digoxigenin antibody conjugated to a reporter enzyme). The signal is proportional to the amount of strand transfer product.
-
Data Analysis: The concentration of the inhibitor that reduces the strand transfer activity by 50% (IC50) is calculated.
dot
Caption: Workflow for an in vitro HIV-1 integrase inhibition assay.
VII. Summary and Future Directions
Elvitegravir is a well-characterized HIV-1 integrase inhibitor with proven clinical efficacy and a well-defined safety and resistance profile. It represents a significant component of modern antiretroviral therapy.
This compound, on the other hand, is a natural product with demonstrated in vitro inhibitory activity against HIV-1 integrase. However, a substantial amount of research, including preclinical development, pharmacokinetic studies, toxicology, and ultimately, clinical trials, would be required to ascertain its potential as a therapeutic agent. The current lack of data precludes a direct and comprehensive comparison with clinically approved drugs like elvitegravir.
Future research on this compound would need to focus on its synthesis, optimization of its chemical structure to improve potency and drug-like properties, and a thorough evaluation of its pharmacological profile. Only with such data can a meaningful comparison to established drugs like elvitegravir be made.
References
- 1. Integrase | NIH [clinicalinfo.hiv.gov]
- 2. HIV integration - Wikipedia [en.wikipedia.org]
- 3. How Integrase Inhibitors Work – International Association of Providers of AIDS Care [iapac.org]
- 4. lancet.co.za [lancet.co.za]
- 5. go.drugbank.com [go.drugbank.com]
- 6. thebodypro.com [thebodypro.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | C35H54O7 | CID 70678748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Recent advances in the development of integrase inhibitors for HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity of elvitegravir, a once-daily integrase inhibitor, against resistant HIV Type 1: results of a phase 2, randomized, controlled, dose-ranging clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. Elvitegravir | aidsmap [aidsmap.com]
- 13. RESULTS - Elvitegravir/Cobicistat/Emtricitabine/Tenofovir Alafenamide (EVG/COBI/FTC/TAF) (Genvoya) Fixed-Dose Combination, Oral Tablet) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Impact of Primary Elvitegravir Resistance-Associated Mutations in HIV-1 Integrase on Drug Susceptibility and Viral Replication Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective resistance profiles emerging in patient-derived clinical isolates with cabotegravir, bictegravir, dolutegravir, and elvitegravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Elvitegravir - Wikipedia [en.wikipedia.org]
- 17. Elvitegravir: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 18. elvitegravir (Vitekta) – International Association of Providers of AIDS Care [iapac.org]
- 19. Elvitegravir, cobicistat, emtricitabine, and tenofovir (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 20. pubs.acs.org [pubs.acs.org]
Integracin B: A Comparative Analysis of its Antiviral Potential as an HIV-1 Integrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Integracin B, a naturally derived fungal metabolite, and its efficacy as an inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) integrase. While the broader antiviral spectrum of this compound remains undefined in publicly available research, its potent activity against this key retroviral enzyme warrants a detailed examination. This document compares the performance of this compound with commercially successful integrase strand transfer inhibitors (INSTIs) and provides detailed experimental methodologies for the key assays cited.
Comparative Efficacy of HIV-1 Integrase Inhibitors
This compound has demonstrated significant inhibitory activity against HIV-1 integrase in in vitro assays. The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and other prominent integrase inhibitors. Lower IC50 values are indicative of greater potency.
| Compound | Assay Type | Target | IC50 (µM) | Citation(s) |
| This compound | Coupled Assay | HIV-1 Integrase | 6.1 | [1] |
| Strand Transfer Assay | HIV-1 Integrase | 17 | [1] | |
| (Not Specified) | HIV-1 Integrase | 9.97 | [2] | |
| Raltegravir | In vitro (cell-based) | HIV-1 | 0.005 - 0.012 | [1] |
| Elvitegravir | In vitro (cell-based) | HIV-1 | 0.00009 - 0.0014 | [1] |
| Dolutegravir | In vitro (cell-based) | HIV-1 | ~0.0004 | [1] |
| Bictegravir | In vitro (cell-based) | HIV-1 | ~0.0004 | [1] |
Note: IC50 values for Raltegravir, Elvitegravir, Dolutegravir, and Bictegravir were converted from ng/mL to µM for comparative purposes, using their respective molecular weights. The in vitro data for these drugs reflect their activity against clinical isolates of HIV-1 in cell-based assays, which may differ from direct enzyme inhibition assays.
Experimental Protocols
Detailed methodologies for the primary in vitro assays used to determine the inhibitory activity of compounds against HIV-1 integrase are provided below.
HIV-1 Integrase Coupled Assay
This assay format measures the overall process of 3'-processing and strand transfer in a single reaction.
Principle: A donor substrate DNA, mimicking the viral DNA terminus, is incubated with HIV-1 integrase. The integrase cleaves a dinucleotide from the 3' end (3'-processing). Subsequently, a target substrate DNA, representing the host DNA, is introduced. The integrase then ligates the processed donor DNA into the target DNA (strand transfer). The inhibition of either step results in a reduced signal.
Protocol:
-
Plate Preparation: Streptavidin-coated 96-well plates are used. A biotin-labeled double-stranded donor substrate DNA (mimicking the HIV-1 LTR U5 end) is added to each well and incubated to allow binding to the streptavidin.
-
Blocking: The wells are washed and a blocking buffer is added to prevent non-specific binding.
-
Enzyme and Inhibitor Incubation: Recombinant full-length HIV-1 integrase is added to the wells, followed by the test compound (e.g., this compound) at various concentrations. This mixture is incubated to allow for inhibitor binding to the enzyme.
-
Strand Transfer Initiation: A target substrate DNA with a specific 3'-end modification (e.g., digoxigenin) is added to the wells to initiate the strand transfer reaction.
-
Detection: The reaction products, which consist of the biotinylated donor DNA integrated into the digoxigenin-labeled target DNA, are detected. This is typically achieved using an anti-digoxigenin antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that catalyzes a colorimetric or chemiluminescent reaction.
-
Data Analysis: The signal is measured using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
HIV-1 Integrase Strand Transfer Assay
This assay specifically measures the strand transfer step of the integration process.
Principle: A pre-processed donor DNA (mimicking the viral DNA after 3'-processing) is used as the substrate for the integrase. The assay then measures the ability of the integrase to ligate this donor DNA into a target DNA in the presence of an inhibitor.
Protocol:
-
Substrate Preparation: A biotinylated, pre-processed double-stranded donor DNA is prepared. A digoxigenin-labeled target DNA is also prepared.
-
Reaction Mixture: In a reaction well, recombinant HIV-1 integrase is mixed with the test compound at various concentrations.
-
Reaction Initiation: The biotinylated donor DNA and the digoxigenin-labeled target DNA are added to the reaction mixture to initiate the strand transfer reaction.
-
Capture and Detection: The reaction products (biotin-donor integrated into DIG-target) are captured on a streptavidin-coated plate. The amount of integrated product is then quantified using an anti-digoxigenin HRP-conjugated antibody and a suitable substrate.
-
Data Analysis: The IC50 value is determined by analyzing the dose-response curve of the inhibitor.
Visualizing the Mechanism and Workflow
To better understand the context of this compound's activity and the experimental procedures, the following diagrams have been generated.
Caption: Mechanism of HIV-1 Integrase and Inhibition by this compound.
Caption: Workflow for HIV-1 Integrase Inhibition Assays.
References
In Vitro Resistance Profile of Integracin B and Other HIV-1 Integrase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro resistance profile of the styrylquinoline (SQL) class of HIV-1 integrase inhibitors, represented by the derivative FZ41, against established integrase strand transfer inhibitors (INSTIs), Raltegravir and Elvitegravir. The data presented is based on published experimental findings and is intended to inform research and drug development efforts in the field of antiretroviral therapy.
Comparative Analysis of In Vitro Resistance
The emergence of drug resistance is a critical factor in the long-term efficacy of antiretroviral agents. Understanding the in vitro resistance profile of novel compounds is a key step in their development. This section compares the genetic barrier to resistance, primary resistance mutations, and the level of resistance conferred for the styrylquinoline FZ41 and the approved INSTIs, Raltegravir and Elvitegravir.
| Inhibitor Class | Compound | Primary Resistance Mutations in Integrase | Fold-Change in IC50 | Cross-Resistance |
| Styrylquinoline (SQL) | FZ41 | C280Y, V156I + V249I | Not explicitly quantified in the primary study, but mutations confer resistance. | Active against viruses resistant to diketo acids (e.g., L-731,988). |
| Integrase Strand Transfer Inhibitor (INSTI) | Raltegravir | Y143R/C, Q148H/K/R, N155H | 5 to >100 | High-level cross-resistance with Elvitegravir. |
| Integrase Strand Transfer Inhibitor (INSTI) | Elvitegravir | E92Q, T66I, Q148H/K/R, N155H | 5 to >100 | High-level cross-resistance with Raltegravir. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro resistance studies. The following protocols outline the general procedures used to select for and characterize drug-resistant HIV-1 variants.
In Vitro Resistance Selection of HIV-1
This protocol is designed to select for HIV-1 variants with reduced susceptibility to an investigational compound.
-
Cell Culture and Virus Propagation :
-
Human T-lymphoid cell lines (e.g., MT-4, CEM) or peripheral blood mononuclear cells (PBMCs) are used for HIV-1 propagation.
-
Cells are maintained in appropriate culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum, antibiotics, and, for PBMCs, interleukin-2.
-
A wild-type laboratory-adapted HIV-1 strain (e.g., NL4-3, IIIB) is used to initiate the selection process.
-
-
Dose-Escalation Procedure :
-
Infected cells are cultured in the presence of the investigational compound at an initial concentration equal to its 50% inhibitory concentration (IC50).
-
Viral replication is monitored by measuring p24 antigen levels in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
When viral replication returns to levels comparable to the drug-free control, the culture supernatant is harvested and used to infect fresh cells.
-
The concentration of the compound is then incrementally increased (typically 2- to 3-fold) in the new culture.
-
This process of serial passage with escalating drug concentrations is continued until a significant decrease in drug susceptibility is observed.
-
-
Genotypic Analysis :
-
Pro-viral DNA is extracted from the cells of resistant cultures.
-
The region of the viral genome encoding the drug target (in this case, the integrase gene) is amplified using the polymerase chain reaction (PCR).
-
The amplified DNA is sequenced to identify mutations that have emerged during the selection process.
-
Phenotypic Analysis of Drug Resistance
This assay quantifies the level of resistance of a given viral variant to an antiretroviral drug.
-
Generation of Recombinant Viruses :
-
Site-directed mutagenesis is used to introduce the identified resistance mutations into the wild-type viral genome.
-
Recombinant viruses carrying the specific mutations are generated by transfecting the mutated proviral DNA into a suitable cell line (e.g., 293T).
-
-
Susceptibility Testing :
-
Target cells (e.g., MT-4 cells) are infected with the recombinant viruses in the presence of serial dilutions of the antiretroviral drug.
-
After a defined incubation period (e.g., 3-5 days), viral replication is quantified by measuring a reporter gene activity (e.g., luciferase) or p24 antigen production.
-
The drug concentration that inhibits viral replication by 50% (IC50) is determined for both the mutant and wild-type viruses.
-
The fold-change in resistance is calculated by dividing the IC50 of the mutant virus by the IC50 of the wild-type virus.
-
Visualizing Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: HIV-1 Integrase Pathway and Inhibitor Action.
Caption: Experimental Workflow for In Vitro Resistance Selection.
Safety Operating Guide
Proper Disposal Procedures for Integracin B: A Guide for Laboratory Professionals
Key Safety and Handling Information
Based on the available data for Integracin A, which shares a similar alkylresorcinol core structure, it is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, standard laboratory precautions should always be observed when handling any chemical compound.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C35H54O7 | PubChem |
| Molecular Weight | 586.8 g/mol | PubChem |
| Appearance | Pale yellow oil | BioAustralis |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. Limited water solubility. | BioAustralis |
| Storage | -20°C for long-term storage | BioAustralis |
| Hazard Classification (Integracin A) | Not classified as hazardous | Cayman Chemical |
Experimental Protocols for Disposal
The following step-by-step procedures are recommended for the disposal of Integracin B, based on general laboratory chemical waste guidelines and data from a related compound.
Protocol 1: Disposal of Small Quantities of this compound Solutions
-
Neutralization (if applicable): As this compound is not expected to be highly acidic or basic, this step is likely not required.
-
Dilution: For small quantities (typically < 100 mL) of dilute solutions in organic solvents (e.g., ethanol, methanol, DMSO), further dilute the solution with a flammable solvent waste stream to a concentration of less than 10%.
-
Waste Collection: Transfer the diluted solution to a properly labeled, non-halogenated solvent waste container. Ensure the container is compatible with the solvents used.
-
Labeling: Clearly label the waste container with "Flammable Liquid Waste," the names of the solvents, and an approximate concentration of this compound.
-
Storage: Store the waste container in a designated satellite accumulation area, away from sources of ignition, until it is collected by the institution's environmental health and safety (EHS) department.
Protocol 2: Disposal of Solid this compound or Concentrated Solutions
-
Containerization: Place solid this compound waste or small vials containing concentrated solutions into a designated, leak-proof hazardous waste container.
-
Labeling: Label the container as "Hazardous Waste" and list the chemical name "this compound" and any associated solvents.
-
Segregation: Ensure the waste is segregated from other incompatible waste streams.
-
EHS Pickup: Arrange for pickup of the hazardous waste container by the institution's EHS department for incineration at a licensed facility.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and building trust in their chemical handling practices. Always consult your institution's specific waste management guidelines and contact your EHS department for any questions or clarification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
